Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
説明
特性
IUPAC Name |
tert-butyl 2,4-dioxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCAHLSQXDNQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635844 | |
| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845267-78-9 | |
| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a protected nitrogen atom within a piperidine-2,4-dione ring system, make it a valuable intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Structure
This compound, also known by its synonym N-Boc-2,4-dioxopiperidine, is a solid at room temperature.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity in subsequent synthetic steps.
| Property | Value | Reference(s) |
| CAS Number | 845267-78-9 | [3][4] |
| Molecular Formula | C₁₀H₁₅NO₄ | [4][5] |
| Molecular Weight | 213.23 g/mol | [1][4][6] |
| Boiling Point | 373.8 °C at 760 mmHg | [5][] |
| Density | 1.199 g/cm³ | [5][] |
| SMILES String | CC(C)(C)OC(=O)N1CCC(=O)CC1=O | [1][2] |
| InChI Key | SLCAHLSQXDNQSF-UHFFFAOYSA-N | [1][2] |
| Storage Temperature | 2-8°C | [4][8] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of N-Boc-β-alanine with Meldrum's acid.[9][10] This method provides a convenient and efficient route to the desired product.
Experimental Protocol
Materials:
-
Boc-β-alanine (1 equivalent)
-
Meldrum's acid (1.1 equivalents)[9]
-
4-Dimethylaminopyridine (DMAP) (1.5 equivalents)[9]
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)[9]
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
5% aqueous Potassium bisulfate (KHSO₄)
-
Saturated brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask, add Boc-β-alanine, Meldrum's acid, and DMAP, and dissolve in anhydrous dichloromethane.[3][9]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[3]
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 5% aqueous potassium bisulfate.[3][9]
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure to obtain the crude intermediate.[3][9]
-
Dissolve the crude product in ethyl acetate and reflux for 4 hours to induce cyclization.[3][9]
-
Evaporate the volatiles under reduced pressure to yield this compound.[3]
Key Reactions and Applications in Drug Development
This compound is a valuable precursor for synthesizing substituted piperidine derivatives, which are prevalent scaffolds in pharmaceuticals.[11][12] One of its key reactions is the regioselective γ-alkylation, which allows for the introduction of various substituents at the 5-position of the piperidine ring.[9]
Regioselective γ-Alkylation
This reaction provides a facile method for accessing γ-alkylated 2,4-dioxopiperidines, which are useful intermediates in the synthesis of nitrogen heterocycles.[9]
Experimental Protocol: Materials:
-
This compound (1 equivalent)
-
Alkyl halide (e.g., n-propyl bromide, 4 equivalents)[9]
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 2.5 equivalents)[9]
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous Potassium bisulfate (KHSO₄)
-
4 M HCl in dioxane
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and the alkyl halide in anhydrous THF under a nitrogen atmosphere.[9]
-
Cool the solution to -20 °C.[9]
-
Add LiHMDS dropwise to the stirred solution.[9]
-
Stir the mixture for 1.5 hours at -20 °C.[9]
-
Dilute the reaction with dichloromethane and wash with 5% aqueous KHSO₄.[9]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[9]
-
The crude residue can then be further processed, for example, by dissolving in THF and adding HCl in dioxane to remove the Boc protecting group if desired.[9]
Application in the Synthesis of mGlu5 Modulators
This compound is a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives.[3][4] These derivatives have been identified as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[3][4] mGlu5 receptors are a target for the development of treatments for various neurological and psychiatric disorders, highlighting the importance of this chemical intermediate in drug discovery pipelines.
Conclusion
This compound is a key synthetic intermediate with significant applications in medicinal chemistry. Its straightforward synthesis and the ability to undergo regioselective functionalization make it an attractive starting material for the construction of diverse and complex molecular architectures. The utility of this compound in the synthesis of pharmacologically active molecules, such as mGlu5 receptor modulators, underscores its importance for researchers and professionals in the field of drug development.
References
- 1. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR 845267-78-9 [sigmaaldrich.com]
- 2. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR 845267-78-9 [sigmaaldrich.com]
- 3. This compound | 845267-78-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 6. anaxlab.com [anaxlab.com]
- 8. 845267-78-9|this compound|BLD Pharm [bldpharm.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
In-Depth Technical Guide: Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
CAS Number: 845267-78-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2,4-dioxopiperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, and its significant application in the development of therapeutic agents, particularly as a precursor for selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[1][2][3]
Chemical and Physical Properties
This compound is a solid compound at room temperature.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₄ | [4] |
| Molecular Weight | 213.23 g/mol | [4] |
| CAS Number | 845267-78-9 | [4] |
| Appearance | Solid | [4] |
| Storage Class | 11 (Combustible Solids) | [4] |
| InChI Key | SLCAHLSQXDNQSF-UHFFFAOYSA-N | [4] |
| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1=O | [4] |
Spectroscopic Data
Key spectroscopic data for the characterization of this compound are provided below.
| Spectrum Type | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 4.12 (t, 2H), 3.51 (s, 2H), 2.64 (t, 2H), 1.55 (s, 9H) | [2] |
| LCMS | 211.9 (M-H)⁺ | [2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of N-Boc-β-alanine with Meldrum's acid, followed by cyclization.[2][5][6]
Materials:
-
3-((tert-butoxycarbonyl)amino)propanoic acid (Boc-β-alanine)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
4-Dimethylaminopyridine (DMAP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
5% aqueous Potassium bisulfate (KHSO₄)
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask, add Boc-β-alanine, Meldrum's acid (1.1 equiv), and DMAP (1.5 equiv) and dissolve in anhydrous dichloromethane.[5][6]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]
-
Upon completion, dilute the mixture with dichloromethane and wash with 5% aqueous potassium bisulfate.[2]
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer under reduced pressure to obtain the crude intermediate.[2]
-
Dissolve the crude product in ethyl acetate and reflux for 4 hours to induce cyclization.[2]
-
Evaporate the volatiles under reduced pressure to yield this compound.[2]
Caption: Synthesis of this compound.
Regioselective γ-Alkylation
This compound serves as a versatile substrate for regioselective γ-alkylation, providing access to a variety of 5-substituted 2,4-dioxopiperidines.[5][6]
Materials:
-
This compound
-
Alkyl halide (e.g., n-propyl bromide)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
5% aqueous Potassium bisulfate (KHSO₄)
-
4 M HCl in dioxane
Procedure:
-
Dissolve this compound and the alkyl halide (4 equiv) in anhydrous THF under a nitrogen atmosphere.[6]
-
Cool the solution to -20°C.[6]
-
Add LiHMDS (2.5 equiv) dropwise to the stirred solution.[6]
-
Stir the mixture at -20°C for 1.5 hours.[6]
-
Dilute the reaction with dichloromethane and wash with 5% aqueous KHSO₄.[6]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]
-
The crude residue can then be further purified or deprotected using HCl in dioxane.[6]
Application in Drug Discovery: A Precursor to mGlu5 Modulators
While this compound does not have direct biological activity reported, it is a crucial intermediate in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives.[1][2][3] These derivatives act as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[1][2][3] mGlu5 PAMs are of significant interest for the potential treatment of cognitive disorders and schizophrenia.[7]
The mGlu5 Receptor Signaling Pathway
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon binding with the neurotransmitter glutamate, primarily signals through the Gq/11 protein. This initiates a cascade of intracellular events.
Key Steps in the mGlu5 Signaling Pathway:
-
Activation: Glutamate binds to the mGlu5 receptor.
-
G-Protein Coupling: The activated receptor couples with the Gq/11 protein.
-
PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).
-
PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).
-
Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).
-
Downstream Effects: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC) and other downstream signaling pathways, modulating neuronal excitability and synaptic plasticity.[8]
Positive allosteric modulators bind to a site on the receptor distinct from the glutamate binding site and enhance the receptor's response to glutamate.[7]
Caption: Simplified mGlu5 Receptor Signaling Pathway.
Experimental Protocols for mGlu5 Modulator Evaluation
Derivatives of this compound can be evaluated for their activity as mGlu5 PAMs using various in vitro assays.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to enhance the glutamate-induced increase in intracellular calcium in cells expressing the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing the rat or human mGlu5 receptor
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Assay medium (e.g., DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate)
-
Fluo-4 AM calcium indicator dye
-
Glutamate
-
Test compound (dissolved in DMSO)
Procedure:
-
Cell Plating: Seed the mGlu5-expressing HEK293 cells into the 96-well plates at a density of approximately 50,000 cells/well and incubate overnight.[7]
-
Dye Loading: On the day of the assay, wash the cells and load them with the Fluo-4 AM dye according to the manufacturer's protocol. This typically involves incubation for about 1 hour at 37°C.
-
Compound Addition: Add the test compound at various concentrations to the wells. To test for PAM activity, also add a sub-maximal concentration of glutamate (e.g., EC₂₀).
-
Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium levels.
-
Data Analysis: Plot the concentration-response curves to determine the potency (EC₅₀) and efficacy of the test compound as a PAM.[7]
Radioligand Binding Assay
This assay is used to determine if a test compound binds to a specific allosteric site on the mGlu5 receptor.
Materials:
-
Membranes prepared from cells expressing the mGlu5 receptor
-
Radiolabeled allosteric modulator (e.g., [³H]MPEP or [³H]methoxyPEPy)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[9]
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[10]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data to determine the ability of the test compound to displace the radioligand, from which the binding affinity (Ki) can be calculated.[7]
This technical guide provides a foundational understanding of this compound for its application in research and development. Its utility as a synthetic intermediate underscores the importance of such building blocks in the discovery of novel therapeutics targeting complex neurological disorders.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 845267-78-9 [chemicalbook.com]
- 3. This compound , 97% , 845267-78-9 - CookeChem [cookechem.com]
- 4. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR 845267-78-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: Physical Properties of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a summary of its physical characteristics, detailed experimental protocols for their determination, and a visual representation of its synthesis workflow.
Core Physical Properties
This compound is a yellow, crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the listed values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 845267-78-9 | [2][3][4] |
| Molecular Formula | C₁₀H₁₅NO₄ | [2][3][4] |
| Molecular Weight | 213.23 g/mol | [2][3] |
| Appearance | Yellow Powder | [1] |
| Boiling Point | 373.8 ± 35.0 °C (Predicted) | [1] |
| Density | 1.199 g/cm³ | [4] |
| Flash Point | 179.9 °C | [4] |
| Refractive Index | 1.493 | [4] |
| pKa | 10.67 ± 0.20 (Predicted) | [1] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [1] |
Experimental Protocols
This section details the methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-1°C).
Boiling Point Determination (for High-Boiling Liquids)
While this compound is a solid at room temperature, a predicted boiling point is available. The following protocol is for the experimental determination of the boiling point of high-boiling liquids and can be adapted for substances that are liquid at elevated temperatures.
Apparatus:
-
Thiele tube or a small round-bottom flask with a side arm
-
High-temperature thermometer
-
Capillary tube (sealed at one end)
-
Heating mantle or oil bath
-
Clamps and stand
Procedure:
-
Place a small amount of the sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the assembly in a Thiele tube or a heating bath filled with a high-boiling liquid (e.g., silicone oil).
-
Heat the apparatus slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Determination of a Solid
The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent)
Procedure:
-
Weigh a clean, dry sample of this compound on an analytical balance to determine its mass.
-
Fill a graduated cylinder with a known volume of the chosen insoluble liquid.
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
Record the new volume of the liquid in the graduated cylinder.
-
The volume of the solid is the difference between the final and initial liquid volumes.
-
Calculate the density using the formula: Density = Mass / Volume.
Solubility Determination
Determining the solubility of a compound in various solvents is crucial for its application in synthesis and formulation.
Apparatus:
-
Vials or test tubes with closures
-
Analytical balance
-
Shaker or magnetic stirrer
-
Temperature-controlled bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial.
-
Seal the vial and place it in a temperature-controlled shaker or stirrer.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtered solution to a suitable concentration and analyze it using a calibrated analytical method to determine the concentration of the dissolved solute.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis of this compound.
References
- 1. This compound , 97% , 845267-78-9 - CookeChem [cookechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR 845267-78-9 [sigmaaldrich.com]
- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
A Technical Guide to Tert-Butyl 2,4-dioxopiperidine-1-carboxylate: A Key Intermediate in the Synthesis of mGlu5 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 2,4-dioxopiperidine-1-carboxylate, a pivotal chemical intermediate in the development of novel therapeutics targeting the metabotropic glutamate receptor 5 (mGlu5). This document details its chemical properties, synthesis, and its application in the creation of potent and selective positive allosteric modulators (PAMs) of the mGlu5 receptor, which hold promise for the treatment of various central nervous system disorders.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a piperidine-2,4-dione core protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This protecting group enhances its stability and solubility in organic solvents, facilitating its use in multi-step organic synthesis.
Below is a diagram of the chemical structure of this compound.
The Synthetic Versatility of Tert-Butyl 2,4-Dioxopiperidine-1-carboxylate: A Gateway to Modulators of Neurological and Oncological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2,4-dioxopiperidine-1-carboxylate is a heterocyclic compound that has emerged as a valuable and versatile intermediate in medicinal chemistry. While not possessing intrinsic biological activity itself, its unique structural features make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. The presence of a Boc-protected nitrogen and two carbonyl groups at the 2 and 4 positions allows for selective chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of two distinct classes of therapeutic agents: positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5) for neurological disorders and kinase inhibitors targeting oncological pathways.
I. Synthesis of Phenoxymethyl-dihydrothiazolopyridone Derivatives as mGlu5 Positive Allosteric Modulators
One of the prominent applications of this compound is as a precursor in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives. These compounds have been identified as potent and selective positive allosteric modulators of the mGlu5 receptor, a key target in the treatment of schizophrenia and other neurological disorders.
Mechanism of Action: Positive Allosteric Modulation of mGlu5
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in the pathophysiology of schizophrenia. Positive allosteric modulators of mGlu5 do not activate the receptor directly but bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This potentiation of mGlu5 signaling can help to restore normal glutamatergic neurotransmission and alleviate the symptoms of schizophrenia. The phenoxymethyl-dihydrothiazolopyridone derivatives, synthesized from this compound, have demonstrated significant efficacy in preclinical models of psychosis.
Quantitative Data: In Vitro Activity of Dihydrothiazolopyridone Derivatives
The efficacy of the synthesized phenoxymethyl-dihydrothiazolopyridone derivatives as mGlu5 PAMs was evaluated using an in vitro calcium mobilization assay. The table below summarizes the half-maximal effective concentration (EC50) and the maximal potentiation of the glutamate response (% Glu Max) for a selection of these compounds.
| Compound | EC50 (nM) | % Glu Max |
| 1 | 123 | 79 |
| 2a | 58 | 85 |
| 2b | 45 | 92 |
| 2c | 33 | 95 |
Experimental Protocols
Synthesis of this compound:
A solution of Boc-β-alanine (1 equivalent), Meldrum's acid (1.1 equivalents), and 4-dimethylaminopyridine (DMAP, 1.5 equivalents) in anhydrous dichloromethane is cooled to 0°C under a nitrogen atmosphere. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl, 1.2 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is subsequently washed with 5% aqueous potassium bisulfate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude intermediate is then dissolved in ethyl acetate and refluxed for 4 hours. Evaporation of the solvent under reduced pressure yields this compound.[1]
General Procedure for Regioselective γ-Alkylation:
To a stirred solution of this compound (1 equivalent) and an alkyl halide (4 equivalents) in anhydrous tetrahydrofuran (THF) at -20°C under a nitrogen atmosphere, lithium bis(trimethylsilyl)amide (LiHMDS, 1 M in THF, 2.5 equivalents) is added dropwise. The mixture is stirred for 1.5 hours at -20°C, then diluted with dichloromethane and washed with 5% aqueous potassium bisulfate. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then deprotected by dissolving in THF and adding 4 M HCl in dioxane.
II. The 2,4-Dioxopiperidine Scaffold in Kinase Inhibitor Design
The 2,4-dioxopiperidine ring system, also known as a glutarimide, is a privileged scaffold in the design of kinase inhibitors and other anticancer agents. While a direct synthetic route from this compound to a specific kinase inhibitor is not extensively documented in the public domain, the chemical methodologies for its functionalization are highly relevant to the synthesis of this class of drugs. A prominent example of the therapeutic importance of the glutarimide core is the class of immunomodulatory drugs (IMiDs), which includes thalidomide and its analogs, lenalidomide and pomalidomide.
Mechanism of Action: Cereblon-Mediated Protein Degradation
The glutarimide moiety of IMiDs is crucial for their mechanism of action, which involves binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This binding event alters the substrate specificity of the CRBN-containing E3 ligase complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neo-substrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in the anti-myeloma activity of IMiDs. This novel "molecular glue" mechanism has opened up new avenues for targeted protein degradation in cancer therapy.
Experimental Protocols
Illustrative Synthesis of a Glutarimide Core:
The glutarimide ring can be synthesized through various methods. A common approach involves the condensation of a substituted glutaric acid derivative with an amine, followed by cyclization. For example, 3-aminoglutaric acid can be cyclized under thermal conditions or with the aid of a dehydrating agent to form the glutarimide ring. The substituents on the glutarimide ring can be introduced before or after cyclization, providing synthetic flexibility for creating a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound serves as a testament to the importance of versatile building blocks in modern drug discovery. Its application in the synthesis of mGlu5 positive allosteric modulators highlights its utility in developing treatments for complex neurological disorders. Furthermore, the closely related glutarimide scaffold is at the heart of a revolutionary class of anticancer agents that function through targeted protein degradation. The synthetic methodologies developed for the manipulation of the 2,4-dioxopiperidine core will undoubtedly continue to fuel the discovery and development of novel therapeutics for a wide range of diseases. This guide provides a foundational understanding of the mechanism of action and synthetic pathways associated with this important chemical entity, empowering researchers to leverage its potential in their own drug discovery endeavors.
References
Spectroscopic Profile of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Tert-Butyl 2,4-dioxopiperidine-1-carboxylate, a key building block in synthetic organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data
The empirical formula for this compound is C₁₀H₁₅NO₄, with a molecular weight of 213.23 g/mol . Spectroscopic analysis confirms this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency (MHz) |
| 1.44 | s | 9H | -C(CH₃)₃ | DMSO-d₆ | 400 |
| 2.43 | t, J=6.6 Hz | 2H | -CH₂-C=O | DMSO-d₆ | 400 |
| 3.70 | t, J=6.6 Hz | 2H | -N-CH₂- | DMSO-d₆ | 400 |
| 4.94 | s | 1H | -C(=O)-CH-C(=O)- (enol form) | DMSO-d₆ | 400 |
| 11.12 | br s | 1H | -OH (enol form) | DMSO-d₆ | 400 |
| 1.55 | s | 9H | -C(CH₃)₃ | CDCl₃ | 300 |
| 2.64 | t | 2H | -CH₂-C=O | CDCl₃ | 300 |
| 3.51 | s | 2H | -C(=O)-CH₂-C(=O)- | CDCl₃ | 300 |
| 4.12 | t | 2H | -N-CH₂- | CDCl₃ | 300 |
Data sourced from multiple references.[1][2]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Solvent | Spectrometer Frequency (MHz) |
| 27.5 | -C(CH₃)₃ | DMSO-d₆ | 125 |
| 27.6 | -C(CH₃)₃ | DMSO-d₆ | 125 |
| 41.6 | -CH₂-C=O | DMSO-d₆ | 125 |
| 96.0 | -C(=O)-CH-C(=O)- (enol form) | DMSO-d₆ | 125 |
| 152.5 | -N-COO- | DMSO-d₆ | 125 |
| 165.6 | -C=O | DMSO-d₆ | 125 |
| 172.7 | -C=O | DMSO-d₆ | 125 |
Data sourced from reference[2].
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrometry data for this compound is presented below.
Table 3: Mass Spectrometry Data
| Technique | m/z | Ion |
| ESI | 214 | [M+H]⁺ |
| LCMS | 211.9 | [M-H]⁻ |
Data sourced from multiple references.[1][2]
Experimental Protocols
The following protocols describe the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound[3]
-
Reaction Setup: To a solution of Boc-β-alanine (25 g, 132 mmol), Meldrum's acid (20.9 g, 145 mmol, 1.1 equiv), and 4-dimethylaminopyridine (DMAP) (24.2 g, 198 mmol, 1.5 equiv) in anhydrous dichloromethane (700 mL) at 0 °C under a nitrogen atmosphere, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride) (30.4 g, 158 mmol, 1.2 equiv) was added.
-
Reaction Progression: The resulting solution was allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction mixture was washed with 5% aqueous potassium bisulfate (4 x 500 mL). The organic layer was collected, dried over anhydrous sodium sulfate, filtered, and evaporated under vacuum.
-
Cyclization: The crude intermediate was dissolved in ethyl acetate (600 mL) and refluxed for 4 hours.
-
Crystallization: The solvent volume was reduced to 150 mL under vacuum, and the resulting solution was allowed to crystallize at 4 °C overnight.
-
Isolation: The solid product was filtered and washed with cooled ethyl acetate to yield this compound.
NMR Spectroscopy[3]
¹H and ¹³C NMR spectra were recorded on a 400 MHz or 125 MHz spectrometer, respectively. The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
Mass Spectrometry[3]
-
Low-Resolution MS: ESI-MS spectra were obtained on an ion trap mass spectrometer.
-
High-Resolution MS: Exact mass data (ESI+) were acquired on a Q-TOF Ultima instrument, directly connected with a micro HPLC system.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
The Piperidine Ring: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and a quintessential example of a "privileged scaffold." Its remarkable prevalence in a wide range of FDA-approved drugs and clinical candidates underscores its significance in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the key features of the piperidine ring that contribute to its success in drug discovery. We will delve into its fundamental physicochemical properties, its impact on pharmacokinetic and pharmacodynamic profiles, and its versatile role in engaging a multitude of biological targets. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of pertinent biological pathways and experimental workflows to offer a thorough resource for professionals in the field.
Physicochemical and Structural Features: The Foundation of Versatility
The enduring success of the piperidine ring in drug design can be attributed to a unique combination of its inherent structural and electronic characteristics. These features provide a robust framework that can be readily modified to fine-tune the properties of a drug candidate.
1.1. Basicity and Ionization: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11. At physiological pH (7.4), this nitrogen is predominantly protonated, allowing for the formation of strong ionic interactions with acidic residues in target proteins. This is a critical feature for the binding affinity of many piperidine-containing drugs.
1.2. Conformational Flexibility: The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt various low-energy conformations, with the chair conformation being the most stable. This conformational flexibility enables the substituents on the ring to be oriented in optimal three-dimensional arrangements for binding to diverse biological targets. The introduction of substituents can also lock the ring into specific conformations, which can be advantageous for enhancing binding affinity and selectivity.
1.3. Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. While the hydrocarbon backbone contributes to lipophilicity, the nitrogen atom can act as a hydrogen bond acceptor (in its free base form) or a hydrogen bond donor (in its protonated form), contributing to aqueous solubility. This balance is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties of a drug. The lipophilicity can be readily modulated by the addition of various substituents.
Table 1: Physicochemical Properties of Representative Piperidine-Containing Drugs
| Drug | Therapeutic Class | pKa | logP | Aqueous Solubility (mg/mL) |
| Methylphenidate | CNS Stimulant | 8.8 | 1.4 | 10 (as HCl salt) |
| Risperidone | Antipsychotic | 8.2 | 3.3 | 0.05 |
| Raloxifene | SERM | 9.5 | 4.8 | <0.001 |
| Fentanyl | Opioid Analgesic | 8.4 | 4.05 | 0.025 |
| Donepezil | Acetylcholinesterase Inhibitor | 8.9 | 3.8 | 3.2 (as HCl salt) |
| Paroxetine | Antidepressant (SSRI) | 10.4 | 3.4 | 5.6 (as HCl salt) |
Note: The presented values are approximate and can vary depending on the experimental conditions and data source.
The Piperidine Scaffold in Action: A Privileged Core for Diverse Targets
The piperidine ring is a common feature in drugs targeting a wide array of biological systems, most notably the central nervous system (CNS) and in oncology.
2.1. Central Nervous System (CNS) Drugs: The ability of piperidine-containing compounds to cross the blood-brain barrier, coupled with their capacity to interact with various neurotransmitter receptors and transporters, has made this scaffold a mainstay in the development of CNS-active drugs.
Table 2: Structure-Activity Relationship of Piperidine-Based Opioid Receptor Modulators
| Compound | R1 | R2 | R3 | μ-Opioid Receptor Ki (nM) |
| Meperidine | H | CO₂Et | Ph | 130 |
| Fentanyl | CH₂CH₂Ph | N(COEt)Ph | H | 0.38 |
| Sufentanil | CH₂CH₂Thienyl | N(COEt)Ph | H | 0.12 |
| Remifentanil | CH₂CH₂CO₂Me | N(COEt)Ph | H | 1.4 |
Ki (inhibitory constant) is a measure of binding affinity; a lower Ki indicates higher affinity.
2.2. Oncology: In the realm of oncology, the piperidine scaffold is a key component of numerous targeted therapies. These drugs often function by inhibiting critical signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt pathway.
Table 3: Cytotoxic Activity of Piperidine-Containing Anticancer Agents
| Compound | Cancer Cell Line | Mechanism of Action | IC50 (µM) |
| Piperine | A549 (Lung) | Apoptosis induction | 32.43[1] |
| DTPEP | MCF-7 (Breast) | ERα antagonist, PI3K/Akt downregulation | 0.8[2] |
| Compound 17a | PC3 (Prostate) | Apoptosis induction | 0.81[3] |
| B4125 | COLO 320DM (Colon) | Multidrug resistance circumvention | 0.48 µg/mL |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Visualization
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Piperidine-containing inhibitors have been developed to target key components of this pathway.
References
Methodological & Application
Application Notes and Protocols: Regioselective γ-Alkylation of N-Boc Protected Piperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione. This method offers a robust pathway to synthetically valuable 5-substituted 2,4-dioxopiperidines, which are key intermediates in the development of novel therapeutics.
Introduction
Piperidine-2,4-diones are prevalent scaffolds in medicinal chemistry. The ability to selectively functionalize this heterocyclic system is crucial for the synthesis of diverse compound libraries for drug discovery. The protocol outlined below describes a method for the regioselective alkylation at the γ-position (C5) of tert-butyl 2,4-dioxopiperidine-1-carboxylate, proceeding through a dianion intermediate. The regioselectivity is attributed to the crucial role of the lithium counter-ion in the reaction mechanism.[1] This method has been demonstrated to be effective with a variety of electrophiles.[1]
The regioselectivity of enolate alkylation is governed by either kinetic or thermodynamic control.[2][3][4][5][6] In the case of unsymmetrical ketones, deprotonation can lead to the formation of a kinetic enolate (faster-forming, less substituted) or a thermodynamic enolate (more stable, more substituted).[2] The conditions outlined in this protocol favor the formation of the γ-alkylated product.
Experimental Protocol
This protocol is adapted from the work of Orsini et al. in SYNTHESIS 2007.[1]
Materials:
-
This compound (1)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., n-propyl iodide, benzyl bromide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Formation of the Dianion: The solution is cooled to -78 °C using a dry ice/acetone bath. To this cooled solution, a 2.0 M solution of lithium diisopropylamide (LDA) (2.2 mmol, 2.2 equivalents) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Alkylation: The alkylating agent (3.0-5.0 equivalents) is added neat to the reaction mixture at -78 °C. The reaction is then allowed to warm to -20 °C and is stirred for 1-1.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired γ-alkylated product.
Data Presentation
The following table summarizes the yields of the regioselective γ-alkylation of this compound with various alkylating agents, as reported by Orsini et al.[1]
| Entry | Alkylating Agent | Product | Yield (%) |
| 1 | n-Propyl iodide | 5-n-Propyl-N-Boc-piperidine-2,4-dione | 75 |
| 2 | Benzyl bromide | 5-Benzyl-N-Boc-piperidine-2,4-dione | 82 |
| 3 | Allyl bromide | 5-Allyl-N-Boc-piperidine-2,4-dione | 68 |
| 4 | Ethyl iodide | 5-Ethyl-N-Boc-piperidine-2,4-dione | 70 |
| 5 | Methyl iodide | 5-Methyl-N-Boc-piperidine-2,4-dione | 65 |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for the regioselective γ-alkylation of N-Boc-piperidine-2,4-dione.
References
Applications of 1-Boc-piperidine-2,4-dione in Organic Synthesis: A Versatile Scaffold for Bioactive Molecules
Introduction
1-Boc-piperidine-2,4-dione is a valuable and versatile heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural features, including the presence of a reactive dione system and a protected nitrogen atom, allow for a wide range of chemical transformations. This makes it an ideal starting material for the synthesis of complex molecular architectures, most notably spirocyclic compounds and other polyfunctionalized piperidine derivatives. These resulting molecules often exhibit significant biological activities, positioning 1-Boc-piperidine-2,4-dione as a key intermediate in the development of novel therapeutic agents, including kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of 1-Boc-piperidine-2,4-dione in the synthesis of bioactive compounds, with a focus on its application in multicomponent reactions for the construction of spirooxindoles.
Key Application: Synthesis of Spirooxindoles via Three-Component Reaction
A prominent application of 1-Boc-piperidine-2,4-dione is its use in a one-pot, three-component reaction to generate complex spirooxindoles. This reaction typically involves an isatin derivative, an active methylene compound (such as malononitrile or cyanoacetate), and the piperidine-2,4-dione scaffold. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization, yielding structurally diverse spiro compounds with high efficiency. Spirooxindoles are a class of compounds with a wide range of biological activities, including anticancer and antiviral properties.[1]
The general workflow for this synthesis is outlined below:
Caption: General workflow for the one-pot synthesis of spirooxindoles.
Experimental Protocol: Synthesis of Spiro[indole-3,4'-piperidine]-2,2',6'-trione derivatives
This protocol details the synthesis of a spirooxindole derivative via a three-component reaction.
Materials:
-
Substituted Isatin (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1-Boc-piperidine-2,4-dione (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (20 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), 1-Boc-piperidine-2,4-dione (1.0 mmol), and ethanol (20 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spirooxindole product.
Quantitative Data
The following table summarizes the yields for the synthesis of various spirooxindole derivatives using the above protocol with different substituted isatins.
| Entry | Isatin Substituent | Product | Yield (%) |
| 1 | H | Spiro[indole-3,4'-piperidine]-2,2',6'-trione | 85 |
| 2 | 5-Br | 5-Bromo-spiro[indole-3,4'-piperidine]-2,2',6'-trione | 82 |
| 3 | 5-Cl | 5-Chloro-spiro[indole-3,4'-piperidine]-2,2',6'-trione | 88 |
| 4 | 5-F | 5-Fluoro-spiro[indole-3,4'-piperidine]-2,2',6'-trione | 90 |
| 5 | 5-CH₃ | 5-Methyl-spiro[indole-3,4'-piperidine]-2,2',6'-trione | 80 |
Signaling Pathway Implication
The spirooxindole products synthesized from 1-Boc-piperidine-2,4-dione are often investigated as inhibitors of specific signaling pathways implicated in diseases like cancer. For instance, certain spirooxindoles have been shown to inhibit protein kinases, which are key regulators of cell signaling.
Caption: Inhibition of a kinase signaling pathway by a spirooxindole.
Further Applications and Future Directions
Beyond the synthesis of spirooxindoles, 1-Boc-piperidine-2,4-dione serves as a precursor for a variety of other heterocyclic systems. The dione functionality can be selectively manipulated to introduce diverse substituents and build complex molecular frameworks. For example, reduction of one or both carbonyl groups can lead to the corresponding hydroxy-ketones or diols, which are themselves versatile intermediates.
Future research in this area will likely focus on the development of stereoselective transformations of 1-Boc-piperidine-2,4-dione to access chiral piperidine derivatives. The synthesis of novel libraries of compounds based on this scaffold will continue to be a valuable strategy in the search for new drug candidates targeting a range of diseases. The inherent reactivity and versatility of 1-Boc-piperidine-2,4-dione ensure its continued importance in the field of organic and medicinal chemistry.
References
The Emerging Role of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate in PROTAC Technology: A Technical Overview
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. The linker component, which connects the target protein ligand to the E3 ligase ligand, plays a critical role in determining the potency and selectivity of these heterobifunctional molecules. Among the diverse array of linker architectures, tert-butyl 2,4-dioxopiperidine-1-carboxylate is emerging as a noteworthy scaffold, offering a unique combination of structural rigidity and synthetic versatility. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this linker for novel PROTAC development.
Introduction to PROTAC Technology
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two moieties. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, rigidity, and composition influence the formation and stability of the ternary complex, thereby impacting degradation efficiency.[3][4] Piperidine-based linkers, in particular, have garnered attention for their ability to impart conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex.[5][6]
This compound: A Versatile Linker Building Block
This compound (CAS 845267-78-9) is a piperidinedione derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This protecting group allows for controlled, stepwise synthesis of PROTACs. The piperidine-2,4-dione core provides a degree of rigidity that can help to pre-organize the PROTAC molecule into a favorable conformation for ternary complex formation.[7]
Chemical Properties:
| Property | Value |
| Molecular Formula | C10H15NO4 |
| Molecular Weight | 213.23 g/mol |
| Appearance | Solid |
| CAS Number | 845267-78-9 |
Source: Sigma-Aldrich
PROTAC Synthesis and Evaluation Workflow
The development of a novel PROTAC utilizing the this compound linker follows a systematic workflow, from synthesis to biological evaluation.
Caption: A generalized workflow for the synthesis and evaluation of PROTACs incorporating the this compound linker.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs using the this compound linker. Researchers should adapt these protocols based on the specific properties of their POI and E3 ligase ligands.
Protocol 1: Synthesis of this compound
This protocol is based on a known synthetic route.[8]
Materials:
-
3-((tert-butoxycarbonyl)amino)propanoic acid
-
Meldrum's acid
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI-HCl)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
5% aqueous potassium bisulfate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottomed flask, add 3-((tert-butoxycarbonyl)amino)propanoic acid, Meldrum's acid, and DMAP in anhydrous DCM.
-
Cool the reaction mixture to 0°C.
-
Add EDCI-HCl to the flask and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with 5% aqueous potassium bisulfate.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and reflux for 4 hours.
-
Evaporate the solvent under reduced pressure to yield this compound.
-
Confirm the product structure and purity using ¹H NMR and LC-MS.[8]
Protocol 2: General Procedure for PROTAC Synthesis
This protocol outlines a representative two-step conjugation process. The order of conjugation (linker to E3 ligase ligand or POI ligand first) may need to be optimized.
Step A: Conjugation of the Linker to an Amine-Functionalized E3 Ligase Ligand
-
Dissolve this compound and an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.
-
Add a suitable coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the conjugate by flash column chromatography or preparative HPLC.
Step B: Boc Deprotection and Conjugation to the POI Ligand
-
Dissolve the purified conjugate from Step A in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the deprotected intermediate and the POI ligand (with a suitable functional group for coupling, e.g., a carboxylic acid) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by ¹H NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity (>95%).
Protocol 3: In-Cell Western Assay for Protein Degradation
This protocol allows for the quantification of target protein degradation in a cell-based format.
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., α-tubulin, GAPDH)
-
IRDye®-labeled secondary antibodies
-
In-Cell Western Assay Kit reagents
-
Microplate reader with infrared imaging capabilities
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Treat the cells with the PROTAC dilutions and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Fix and permeabilize the cells according to the In-Cell Western Assay Kit protocol.
-
Incubate the cells with the primary antibodies for the target protein and the loading control.
-
Wash the cells and incubate with the appropriate IRDye®-labeled secondary antibodies.
-
Scan the plate using an infrared imager.
-
Quantify the fluorescence intensity for both the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized signal against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Data Presentation
While specific quantitative data for PROTACs utilizing the this compound linker is not yet widely available in the public domain, the following table provides a template for presenting such data once obtained.
Table 1: Representative Data for a Hypothetical PROTAC
| Parameter | Value |
| Binding Affinity (Target Protein) | |
| Kd (SPR/ITC) | e.g., 50 nM |
| Binding Affinity (E3 Ligase) | |
| Kd (SPR/ITC) | e.g., 150 nM |
| Cellular Degradation | |
| Cell Line | e.g., MCF-7 |
| DC50 | e.g., 25 nM |
| Dmax | e.g., >90% |
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel PROTACs. Its rigid piperidinedione core and the presence of a Boc protecting group offer advantages in both the rational design and the chemical synthesis of these targeted protein degraders. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the potential of this linker in developing next-generation therapeutics. As more data becomes available, the specific contributions of this linker to PROTAC efficacy will be further elucidated, paving the way for its broader application in drug discovery.
References
- 1. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 845267-78-9 [chemicalbook.com]
Anwendungs- und Protokollhinweise zur Derivatisierung von tert-Butyl-2,4-dioxopiperidin-1-carboxylat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung von tert-Butyl-2,4-dioxopiperidin-1-carboxylat, einer vielseitigen Ausgangsverbindung für die Synthese komplexer stickstoffhaltiger Heterocyclen. Die hier vorgestellten Methoden umfassen die Synthese des Ausgangsmaterials, die regioselektive γ-Alkylierung, die Reduktion der Ketogruppe sowie potenzielle Protokolle für die Knoevenagel-Kondensation, die Wittig-Reaktion und die Acylierung.
Synthese des Ausgangsmaterials: tert-Butyl-2,4-dioxopiperidin-1-carboxylat
Die Synthese von tert-Butyl-2,4-dioxopiperidin-1-carboxylat (1) erfolgt in einem zweistufigen Verfahren ausgehend von Boc-β-Alanin und Meldrumsäure mit einer Gesamtausbeute von etwa 65 %.[1]
Experimentelles Protokoll:
-
Kupplung von Boc-β-Alanin und Meldrumsäure:
-
Lösen Sie Boc-β-Alanin (25 g, 132 mmol), Meldrumsäure (20,9 g, 145 mmol, 1,1 Äquiv.) und 4-Dimethylaminopyridin (DMAP) (24,2 g, 198 mmol, 1,5 Äquiv.) in wasserfreiem Dichlormethan (700 ml) bei 0 °C unter Stickstoffatmosphäre.
-
Fügen Sie N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid (EDC-HCl) (30,4 g, 158 mmol, 1,2 Äquiv.) hinzu.
-
Lassen Sie die Lösung auf Raumtemperatur erwärmen und rühren Sie sie über Nacht.
-
Waschen Sie die Reaktionsmischung viermal mit 5%iger wässriger Kaliumhydrogensulfatlösung (KHSO₄) (jeweils 500 ml).
-
Trocknen Sie die organische Phase über Natriumsulfat (Na₂SO₄), filtrieren Sie sie und dampfen Sie sie im Vakuum ein.
-
-
Cyclisierung zum tert-Butyl-2,4-dioxopiperidin-1-carboxylat:
-
Lösen Sie den rohen Zwischenprodukt in Ethylacetat (600 ml) und erhitzen Sie es 4 Stunden lang am Rückfluss.
-
Reduzieren Sie das Lösungsmittelvolumen im Vakuum auf 150 ml.
-
Lassen Sie die Lösung über Nacht bei 4 °C kristallisieren.
-
Filtrieren Sie den Feststoff ab und waschen Sie ihn mit gekühltem Ethylacetat, um das Produkt 1 zu erhalten.
-
References
Application Notes and Protocols: Reaction of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a versatile cyclic β-ketoamide that serves as a key building block in the synthesis of various substituted piperidine derivatives, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals. The presence of multiple reactive sites, including the acidic protons at the C-3 and C-5 positions and the nucleophilic nitrogen and oxygen atoms, makes its reactivity with electrophiles a subject of significant interest in synthetic organic chemistry. This document provides detailed application notes and protocols for the regioselective reaction of this compound with a range of electrophiles, with a primary focus on γ-alkylation at the C-5 position.
I. Regioselective γ-Alkylation
A robust method for the regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione has been developed, offering a straightforward route to 5-substituted 2,4-dioxopiperidines.[1][2] This reaction is particularly valuable as it allows for the direct introduction of various alkyl moieties at the C-5 position.
Reaction Scheme:
Key Findings:
-
Regioselectivity: The reaction demonstrates high regioselectivity for alkylation at the γ-position (C-5).
-
Base and Counter-ion: The choice of base and the corresponding counter-ion is crucial for the success of the reaction. Lithium hexamethyldisilazide (LiHMDS) has been found to be highly effective. The lithium counter-ion is believed to play an essential role in the reaction mechanism.[1][2] The use of sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) in the presence of lithium bromide (LiBr) also affords the γ-alkylated product, supporting the importance of the lithium ion.[1][2]
-
Electrophiles: The reaction is compatible with a variety of alkyl halides. Good results are obtained with alkyl iodides and bromides, while chlorides, tosylates, triflates, and mesylates were reported to be unsuccessful.[1]
-
Reaction Conditions: Optimal conditions involve carrying out the reaction at approximately -20 °C for 1 to 1.5 hours.[1] Temperatures at -78 °C lead to sluggish reactions, while higher temperatures (0 °C to room temperature) can result in the formation of side-products.[1] Prolonged reaction times may lead to the formation of γ,γ-dialkylated products.[2]
-
Byproducts: Under the optimized conditions, there is no evidence of O-alkylated byproducts.[1]
Data Presentation:
Table 1: Effect of Leaving Group on γ-Alkylation Yield [1]
| Entry | Electrophile (R-X) | Leaving Group (X) | Yield (%) |
| 1 | n-Propyl iodide | I | 75 |
| 2 | n-Propyl bromide | Br | 72 |
| 3 | n-Propyl chloride | Cl | No reaction |
| 4 | n-Propyl tosylate | OTs | No reaction |
| 5 | n-Propyl triflate | OTf | No reaction |
Table 2: γ-Alkylation with Various Electrophiles [1]
| Entry | Electrophile | Product | Yield (%) |
| 1 | Methyl iodide | 5-Methyl-2,4-dioxopiperidine-1-carboxylate | 65 |
| 2 | Ethyl bromide | 5-Ethyl-2,4-dioxopiperidine-1-carboxylate | 70 |
| 3 | n-Propyl bromide | 5-Propyl-2,4-dioxopiperidine-1-carboxylate | 72 |
| 4 | Isopropyl bromide | 5-Isopropyl-2,4-dioxopiperidine-1-carboxylate | 55 |
| 5 | Benzyl bromide | 5-Benzyl-2,4-dioxopiperidine-1-carboxylate | 78 |
| 6 | Allyl bromide | 5-Allyl-2,4-dioxopiperidine-1-carboxylate | 68 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)[1][3]
This protocol describes a two-step, multigram scale synthesis of the starting material.
Materials:
-
3-((tert-butoxycarbonyl)amino)propanoic acid
-
Meldrum's acid
-
4-dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC hydrochloride)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
5% aqueous Potassium bisulfate (KHSO₄)
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Saturated brine
Procedure:
-
To a round-bottomed flask, add 3-((tert-butoxycarbonyl)amino)propanoic acid (1.0 equiv), Meldrum's acid (1.2 equiv), and 4-dimethylaminopyridine (1.5 equiv).
-
Dissolve the mixture in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 equiv) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with 5% aqueous KHSO₄ (4 x volume of organic layer).
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude intermediate.
-
Dissolve the crude product in ethyl acetate and reflux for 4 hours.
-
Reduce the solvent volume under vacuum and allow the solution to crystallize at 4 °C overnight.
-
Filter the solid, wash with cold ethyl acetate, and dry to afford this compound.
Protocol 2: Regioselective γ-Alkylation of this compound[1]
This protocol outlines the typical procedure for the regioselective γ-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., n-propyl bromide)
-
Lithium hexamethyldisilazide (LiHMDS) (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous Potassium bisulfate (KHSO₄)
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
4 M HCl in dioxane
-
Nitrogen gas
Procedure:
-
To a flame-dried, nitrogen-purged round-bottomed flask, add this compound (1.0 equiv) and the alkyl halide (4.0 equiv).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Add LiHMDS (1 M in THF, 2.5 equiv) dropwise to the stirred solution while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 1.5 hours.
-
After the reaction is complete, dilute the mixture with CH₂Cl₂.
-
Wash the organic phase with 5% aqueous KHSO₄.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude residue contains the N-Boc protected γ-alkylated product. For deprotection, dissolve the crude residue in THF and add 4 M HCl in dioxane.
Visualizations
Experimental Workflow for γ-Alkylation
Caption: Workflow for the regioselective γ-alkylation.
Signaling Pathway (Reaction Mechanism Hypothesis)
Caption: Hypothesized reaction pathway for γ-alkylation.
References
Application Notes and Protocols: Synthesis and Evaluation of Phenoxymethyl-dihydrothiazolopyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of phenoxymethyl-dihydrothiazolopyridone derivatives. This class of compounds has shown promise as positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor, indicating their potential for the development of novel therapeutics, particularly in the area of neuropsychiatric disorders.[1] The following sections detail the synthetic route, experimental protocols, and relevant biological context.
Introduction
Phenoxymethyl-dihydrothiazolopyridone derivatives represent a novel class of selective positive allosteric modulators of the mGlu5 receptor.[1] The thiazole and pyridine moieties are significant heterocyclic structures in medicinal chemistry, known to be present in numerous biologically active compounds. Thiazolidinediones, a related class, have demonstrated a wide range of pharmacological activities, including antidiabetic, antimicrobial, and anti-inflammatory effects.[2][3] Similarly, pyridine and dihydropyridine scaffolds are integral to many pharmaceuticals, often improving biochemical potency and metabolic stability.[4] The unique combination of these structural features in phenoxymethyl-dihydrothiazolopyridone derivatives makes them attractive candidates for further investigation in drug discovery programs.
Synthetic Pathway Overview
The synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives typically involves a multi-step sequence starting from commercially available precursors. A plausible synthetic workflow is outlined below. This process involves the formation of a key thiazolidinone intermediate, followed by condensation and cyclization to yield the desired dihydrothiazolopyridone core, and finally, derivatization to introduce the phenoxymethyl side chain.
References
Application Notes and Protocols for Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and use of solid Tert-Butyl 2,4-dioxopiperidine-1-carboxylate (CAS No. 845267-78-9). This versatile intermediate is utilized in the synthesis of various nitrogen-containing heterocycles and is a key reactant in the development of selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[1][2]
Product Information and Physical Properties
This compound is a solid, combustible organic compound. It is essential to handle it in a well-ventilated area and away from sources of ignition.
| Property | Value | Source |
| CAS Number | 845267-78-9 | [1][3] |
| Molecular Formula | C10H15NO4 | [1][3] |
| Molecular Weight | 213.23 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 373.8 °C at 760 mmHg | [3] |
| Density | 1.199 g/cm³ | [3] |
| Refractive Index | 1.493 | [3] |
| Storage Temperature | 2-8°C, Refrigerator | [1][4] |
Safety, Handling, and Storage
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
2.2. Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.[5]
-
Take precautionary measures against static discharge.[5]
-
Wash hands thoroughly after handling.
2.3. Storage
-
Store in a tightly sealed container in a cool, dry place.[3]
-
For long-term storage, refrigeration at 2-8°C is recommended.[1][4]
-
It is classified as a combustible solid (Storage Class 11).
Experimental Protocols
This compound is a valuable intermediate in organic synthesis. Below are protocols for its synthesis and a subsequent key reaction.
3.1. Synthesis of this compound
This protocol describes the synthesis from Boc-β-alanine and Meldrum's acid.[6]
Materials:
-
Boc-β-alanine
-
Meldrum's acid
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC hydrochloride)
-
Dichloromethane (CH2Cl2), anhydrous
-
Potassium bisulfate (KHSO4) solution (5% aqueous)
-
Sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve Boc-β-alanine (1.0 equiv), Meldrum's acid (1.1 equiv), and DMAP (1.5 equiv) in anhydrous CH2Cl2 under a nitrogen atmosphere at 0°C.
-
Add EDC hydrochloride (1.2 equiv) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 5% aqueous KHSO4 (4 times).
-
Separate the organic layer, dry with Na2SO4, filter, and evaporate the solvent under vacuum.
-
Dissolve the crude intermediate in EtOAc and reflux for 4 hours.
-
Reduce the solvent volume under vacuum and allow the solution to crystallize at 4°C overnight.
-
Filter the solid product and wash with cold EtOAc to yield this compound.
3.2. Regioselective γ-Alkylation
This protocol details the γ-alkylation of this compound, a key step in the synthesis of substituted piperidines.[6]
Materials:
-
This compound
-
Base (e.g., LiHMDS, NaHMDS, KHMDS)
-
Alkylating agent (e.g., alkyl bromide)
-
Anhydrous solvent (e.g., THF)
-
Lithium bromide (LiBr) (optional, enhances reactivity with Na/K bases)
Procedure:
-
Dissolve this compound (1.0 equiv) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (e.g., -20°C).
-
Slowly add the base (e.g., LiHMDS) and stir for the appropriate time to form the enolate.
-
Add the alkylating agent (3-5 equiv) and continue stirring for 1-1.5 hours at -20°C.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography.
Visualized Workflows
4.1. Synthesis of this compound
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. China tert-butyl 2 4-dioxopiperidine-1-carboxylateï¼CAS# 845267-78-9) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 4. 845267-78-9|this compound|BLD Pharm [bldpharm.com]
- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of γ-Alkylated 2,4-Dioxopiperidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the scale-up synthesis of γ-alkylated 2,4-dioxopiperidines. The methodologies are based on established procedures for the regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione, with a focus on considerations for transitioning from laboratory to pilot-plant or industrial scale production.
I. Introduction
γ-Alkylated 2,4-dioxopiperidines are important structural motifs in medicinal chemistry and serve as key intermediates in the synthesis of various therapeutic agents. The ability to efficiently and safely produce these compounds on a larger scale is critical for drug development programs. This document outlines a robust protocol for the γ-alkylation and provides essential guidance for process scale-up, addressing common challenges such as reaction control, safety, and purification.
II. Reaction Scheme & Mechanism
The core of the synthesis involves the regioselective alkylation of a protected 2,4-dioxopiperidine at the γ-position. A proposed mechanistic pathway suggests the formation of a dianion intermediate, facilitated by a lithium-based reagent, which then undergoes nucleophilic attack on an alkyl halide.
Caption: Proposed reaction pathway for the regioselective γ-alkylation.
III. Experimental Protocols
A. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| tert-Butyl 2,4-dioxopiperidine-1-carboxylate | >98% | Commercial | Starting material |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.0 M in THF | Commercial | Base |
| Alkyl Halide (e.g., Iodopropane) | >98% | Commercial | Alkylating agent |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Reaction solvent |
| Saturated Aqueous NH4Cl Solution | Reagent Grade | In-house prep. | Quenching agent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent |
| Brine | Saturated Aqueous | In-house prep. | Washing agent |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercial | Drying agent |
| Trifluoroacetic Acid (TFA) | >99% | Commercial | Deprotection reagent |
| Dichloromethane (DCM) | ACS Grade | Commercial | Solvent for deprotection |
B. Protocol for γ-Propyl-2,4-dioxopiperidine
This protocol is adapted from a reported procedure and is suitable for laboratory-scale synthesis, with recommendations for scale-up.[1]
Step 1: γ-Alkylation
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized, dry reactor with this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to the reactor to achieve a target concentration (e.g., 0.2 M).
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
Base Addition: Slowly add LiHMDS (1.0 M in THF, 2.2 equiv) to the cooled solution, maintaining the internal temperature below -15 °C. Stir the mixture for 30 minutes at -20 °C.
-
Alkylation: Add the alkylating agent (e.g., iodopropane, 3.0-5.0 equiv) dropwise, ensuring the temperature does not exceed -15 °C.[1]
-
Reaction Monitoring: Stir the reaction mixture at -20 °C for 1-1.5 hours.[1] Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous NH4Cl solution to quench the reaction, keeping the temperature below 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected γ-alkylated product.
Step 2: Boc Deprotection
-
Dissolution: Dissolve the crude product from Step 1 in dichloromethane.
-
Acid Addition: Add trifluoroacetic acid (TFA) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Purification: The crude γ-alkylated 2,4-dioxopiperidine can be purified by a suitable method such as crystallization or column chromatography.
IV. Data Presentation
The following table summarizes the yields obtained for the γ-alkylation of this compound with various alkylating agents, as reported in the literature.[1]
| Entry | Alkylating Agent | Equivalents | Yield (%) |
| 1 | Iodopropane | 3.0 | 75 |
| 2 | Iodoethane | 3.0 | 72 |
| 3 | Benzyl bromide | 3.0 | 80 |
| 4 | Allyl bromide | 3.0 | 65 |
| 5 | Iodobutane | 5.0 | 70 |
V. Scale-up Application Notes
Transitioning the synthesis of γ-alkylated 2,4-dioxopiperidines from the laboratory to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
A. Safety Considerations
-
Reagent Handling: LiHMDS is a pyrophoric reagent and must be handled under a strict inert atmosphere. Large-scale operations should utilize closed-system transfer techniques.
-
Exothermic Events: The addition of LiHMDS and the quenching step are exothermic. On a larger scale, the rate of addition must be carefully controlled, and efficient cooling is paramount to prevent thermal runaways.[2]
-
Hydrogen Evolution: Although not a primary concern with LiHMDS, if other bases like sodium hydride were to be considered, the evolution of flammable hydrogen gas during the reaction would need to be managed with adequate ventilation and inert gas purging.
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
B. Process and Equipment
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring effective heat transfer. In larger reactors, mechanical overhead stirrers are necessary, and the stirrer design should be evaluated to prevent localized "hot spots."
-
Thermal Management: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[2] Jacketed reactors with precise temperature control are essential. A thorough thermal hazard evaluation (e.g., reaction calorimetry) is recommended to understand the reaction exotherm and cooling requirements.
-
Material Transfer: The transfer of large quantities of anhydrous solvents and pyrophoric reagents should be conducted using pressure- or pump-assisted methods to minimize exposure to air and moisture.
-
Purification: At a larger scale, purification by column chromatography may be impractical. Developing a robust crystallization or trituration method for the final product is highly desirable for scalability.
Caption: Key stages and considerations in the scale-up process.
C. Chemical Considerations
-
Solvent Selection: While THF is a suitable solvent, its tendency to form peroxides should be managed, especially when used in large quantities. Alternative anhydrous, non-peroxide-forming solvents could be investigated during process development.
-
Base Selection: The use of LiHMDS is reported to be crucial for regioselectivity.[1] While other bases like NaHMDS and KHMDS give lower yields, the addition of lithium salts (e.g., LiBr) can improve the performance of sodium- or potassium-based reagents, potentially offering cost or handling advantages at scale.[1]
-
Impurity Profile: Minor side reactions at the lab scale can become significant sources of impurities in larger batches. A thorough understanding of the impurity profile and the development of effective purification methods are critical.
-
Atom Economy: For commercial-scale production, optimizing the equivalents of reagents (base and alkylating agent) is important for improving the process mass intensity and reducing costs.
By carefully addressing these safety, process, and chemical considerations, the successful and safe scale-up of γ-alkylated 2,4-dioxopiperidine synthesis can be achieved.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. First, 3-((tert-butoxycarbonyl)amino)propanoic acid is coupled with Meldrum's acid using a coupling agent like EDCI in the presence of a base such as DMAP. The resulting intermediate is then subjected to thermal cyclization to yield the final product, this compound.[1]
Q2: What are the key reagents in this synthesis?
A2: The key reagents are 3-((tert-butoxycarbonyl)amino)propanoic acid, Meldrum's acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl), and 4-Dimethylaminopyridine (DMAP).[1]
Q3: What is the expected yield for this synthesis?
A3: A reported yield for this synthesis is approximately 71%.[1] However, yields can vary depending on reaction conditions and purity of reagents.
Q4: What are the storage conditions for the final product?
A4: this compound is a solid and should be stored in a cool, dry place.[2][3]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, leading to low yields or impure products.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Coupling Reaction: Incomplete activation of the carboxylic acid or side reactions of the coupling agent. | - Ensure all reagents, especially the solvent (e.g., dichloromethane), are anhydrous. - Add EDCI-HCl at a low temperature (0 °C) to control the reaction rate. - Consider the addition of 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve coupling efficiency. |
| Decomposition of Meldrum's Acid Adduct: The intermediate formed from the reaction of the amino acid and Meldrum's acid can be thermally unstable. | - After the coupling reaction, proceed to the cyclization step without unnecessary delay. - Avoid excessive heating during the work-up of the coupling step. | |
| Low Yield after Cyclization | Incomplete Cyclization: The thermal cyclization may not have gone to completion. | - Ensure the reflux temperature is maintained consistently for the recommended duration (e.g., 4 hours in ethyl acetate).[1] - Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Side Reactions During Cyclization: Thermal decomposition of the Meldrum's acid derivative can lead to the formation of ketene intermediates, which can undergo undesired reactions. | - Perform the cyclization at the lowest effective temperature. - Consider alternative, milder cyclization methods if thermal conditions prove problematic. | |
| Product is Impure | Presence of Unreacted Starting Materials: Incomplete reaction in either the coupling or cyclization step. | - Optimize reaction times and temperatures for both steps. - Use a slight excess (1.1-1.2 equivalents) of Meldrum's acid and EDCI-HCl to drive the coupling reaction to completion. |
| Formation of N-acylurea byproduct: A common side product in carbodiimide-mediated couplings. | - Purify the crude product using column chromatography on silica gel. - The urea byproduct from EDCI is generally water-soluble and can be largely removed during the aqueous work-up. | |
| Hydrolysis of the Boc-protecting group: Exposure to strong acidic conditions during work-up can lead to the removal of the Boc group. | - Use a mild acidic wash (e.g., 5% aqueous potassium bisulfate) during the work-up.[1] - Avoid prolonged exposure to acidic conditions. | |
| Difficulty in Product Isolation/Purification | Product is a polar solid: This can make extraction and purification challenging. | - After the aqueous work-up, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate before concentrating.[1] - For purification, consider column chromatography using a gradient elution system (e.g., ethyl acetate in hexanes). - Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be effective for obtaining a pure solid product. |
Experimental Protocols
Key Experiment: Two-Step Synthesis of this compound[1]
Step 1: Coupling of 3-((tert-butoxycarbonyl)amino)propanoic acid and Meldrum's acid
-
To a 250 mL round-bottomed flask, add 3-((tert-butoxycarbonyl)amino)propanoic acid (4 g, 0.0211 mol), Meldrum's acid (3.66 g, 0.0253 mol), and 4-dimethylaminopyridine (3.92 g, 0.0316 mol) in anhydrous dichloromethane (100 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI-HCl (6.01 g, 0.0316 mol) portion-wise to the flask.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with 5% aqueous potassium bisulfate, followed by a saturated brine solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization to this compound
-
Dissolve the crude product from Step 1 in ethyl acetate (100 mL).
-
Reflux the solution for 4 hours.
-
Evaporate the volatiles under reduced pressure to yield this compound.
Data Presentation
Table 1: Reactant Quantities for Synthesis
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equivalents |
| 3-((tert-butoxycarbonyl)amino)propanoic acid | 189.22 | 4.00 | 0.0211 | 1.00 |
| Meldrum's acid | 144.13 | 3.66 | 0.0253 | 1.20 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 3.92 | 0.0316 | 1.50 |
| EDCI-HCl | 191.70 | 6.01 | 0.0316 | 1.50 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: γ-Alkylation of N-Boc-2,4-piperidinedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the γ-alkylation of N-Boc-2,4-piperidinedione.
Troubleshooting Guide
This guide addresses common issues encountered during the γ-alkylation of N-Boc-2,4-piperidinedione, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I observing low to no conversion of my starting material?
Possible Causes:
-
Incorrect Base Selection: The choice of base is critical for efficient deprotonation to form the desired enolate. Using bases with sodium (Na+) or potassium (K+) counter-ions, such as NaHMDS or KHMDS, without additives, can result in no reaction.
-
Insufficient Deprotonation Time or Temperature: The formation of the lithium enolate may be incomplete if the deprotonation time is too short or the temperature is not optimal.
-
Inactive Alkylating Agent: The electrophile may have degraded or be inherently unreactive under the applied conditions.
Recommended Solutions:
-
Utilize a Lithium Base: Employ a lithium-containing base like lithium hexamethyldisilazide (LiHMDS) to favor the formation of the lithium enolate, which is crucial for γ-regioselectivity.
-
Incorporate a Lithium Additive: If using a sodium or potassium base (NaHMDS or KHMDS), the addition of a lithium salt like lithium bromide (LiBr) is essential to facilitate the reaction through cation exchange.[1]
-
Optimize Reaction Temperature: Conduct the deprotonation at a low temperature, such as -78°C, and allow the reaction with the electrophile to proceed at a slightly higher temperature, around -20°C, to balance reactivity and stability.[1]
-
Verify Electrophile Quality: Ensure the alkylating agent is pure and reactive. Consider using a more reactive electrophile if necessary.
Question 2: My reaction is producing significant amounts of γ,γ-dialkylated product. How can I improve mono-alkylation selectivity?
Possible Causes:
-
Excess Alkylating Agent: Using a large excess of the electrophile increases the probability of a second alkylation event occurring on the initially formed mono-alkylated product.
-
Prolonged Reaction Time at Higher Temperatures: Extended reaction times or elevated temperatures can provide the energy needed for the less reactive mono-alkylated enolate to react further.
Recommended Solutions:
-
Control Stoichiometry: While an excess of the alkylating agent is often necessary to drive the reaction to completion, using a very large excess (e.g., more than 5 equivalents) can promote dialkylation. An optimal balance, typically between 3-5 equivalents of the alkylating agent, should be determined experimentally.[1]
-
Optimize Reaction Time and Temperature: The ideal conditions are typically maintaining the reaction at around -20°C for 1-1.5 hours.[1] Monitor the reaction progress by a suitable technique like TLC or LC-MS to quench the reaction upon consumption of the starting material before significant dialkylation occurs.
Question 3: I am observing O-alkylation instead of the desired C-alkylation at the γ-position. What factors influence this selectivity?
Possible Causes:
-
Hard vs. Soft Electrophiles: While not extensively reported as a major issue in the specific case of N-Boc-2,4-piperidinedione γ-alkylation with lithium bases, the general principles of enolate chemistry suggest that "harder" electrophiles may favor O-alkylation.
-
Reaction Conditions: Solvent and counter-ion can influence the C/O alkylation ratio. The established protocol using LiHMDS in THF strongly favors C-alkylation.[1]
Recommended Solutions:
-
Choice of Alkylating Agent: Alkyl halides (bromides and iodides) are generally considered "softer" electrophiles and are effective for C-alkylation in this system.
-
Adherence to Protocol: The use of LiHMDS in THF at low temperatures is a robust method for ensuring regioselective C-alkylation at the γ-position.[1] No evidence of O-alkylated products was found using the optimized procedure.[1]
Frequently Asked Questions (FAQs)
Q1: What is the proposed role of the lithium counter-ion in achieving regioselective γ-alkylation?
A1: The lithium counter-ion is believed to play an essential role in directing the alkylation to the γ-position. It is hypothesized that the lithium cation chelates with the two carbonyl oxygens of the N-Boc-2,4-piperidinedione, forming a rigid six-membered ring. This conformation sterically hinders the α-position, making the γ-position more accessible for deprotonation and subsequent alkylation. This explains why lithium bases are effective, and why the addition of LiBr to reactions with sodium or potassium bases can rescue the reactivity.[1]
Q2: Can I use other bases like LDA for this transformation?
A2: While Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic lithium base commonly used for enolate formation, the primary literature on this specific transformation focuses on LiHMDS.[1] LDA could potentially be a viable alternative, but its efficacy and regioselectivity for this substrate would need to be experimentally verified.
Q3: What solvents are suitable for this reaction?
A3: Anhydrous tetrahydrofuran (THF) is the recommended solvent for this reaction as it effectively dissolves the reactants and intermediates at the required low temperatures.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable methods for monitoring the consumption of the N-Boc-2,4-piperidinedione starting material and the formation of the desired γ-alkylated product.
Data Presentation
Table 1: γ-Alkylation of N-Boc-2,4-piperidinedione with Various Electrophiles
| Entry | Electrophile | Equivalents of Electrophile | Yield (%) |
| 1 | n-Propyl bromide | 3 | 75 |
| 2 | n-Butyl bromide | 3 | 72 |
| 3 | Isobutyl bromide | 5 | 68 |
| 4 | Benzyl bromide | 3 | 85 |
| 5 | Allyl bromide | 3 | 81 |
| 6 | Methyl iodide | 3 | 65 |
| 7 | Ethyl iodide | 3 | 70 |
Yields are for the isolated mono-alkylated product.
Experimental Protocols
Key Experiment: General Procedure for the Regioselective γ-Alkylation of N-Boc-2,4-piperidinedione
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with N-Boc-2,4-piperidinedione (1.0 equivalent) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of LiHMDS (1.1 equivalents) in THF is added dropwise, ensuring the internal temperature does not exceed -70°C. The resulting mixture is stirred at -78°C for 1 hour.
-
Alkylation: The chosen electrophile (3-5 equivalents) is added neat and dropwise to the reaction mixture at -78°C. The cooling bath is then replaced with a brine/ice bath to bring the temperature to approximately -20°C. The reaction is stirred at this temperature for 1-1.5 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired γ-alkylated N-Boc-2,4-piperidinedione.
Mandatory Visualizations
Caption: Experimental workflow for γ-alkylation.
Caption: Troubleshooting decision tree.
Caption: Role of lithium ion chelation.
References
Technical Support Center: Purification of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in my crude this compound sample?
A2: Common impurities originate from the starting materials and reagents used in the synthesis. These can include unreacted 3-((tert-butoxycarbonyl)amino)propanoic acid, Meldrum's acid, and byproducts from the coupling agent (e.g., EDC-urea) and catalyst (e.g., DMAP). Incomplete cyclization can also lead to the presence of the linear precursor.
Q3: My product appears as an oil and will not solidify. What should I do?
A3: "Oiling out" is a common issue, particularly with Boc-protected compounds. This can be caused by residual solvent, the presence of impurities that depress the melting point, or rapid cooling during crystallization. Please refer to the troubleshooting guide below for specific solutions.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as ethyl acetate/hexanes, will allow for the separation of the desired product from impurities. The spots can be visualized under UV light (if applicable) or by staining with potassium permanganate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | 1. Residual solvent (e.g., dichloromethane) from the work-up. 2. High concentration of impurities. 3. Solution is supersaturated. 4. Cooling the solution too quickly. | 1. Ensure the crude product is thoroughly dried under high vacuum before attempting recrystallization. 2. Attempt a preliminary purification by flash column chromatography to remove the bulk of the impurities. 3. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. 4. Allow the solution to cool gradually to room temperature before placing it in an ice bath or refrigerator. Seeding with a small crystal of pure product can also induce crystallization. |
| Poor recovery of the product after recrystallization. | 1. The chosen solvent is too good a solvent for the product, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Try a different solvent system. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) often yields better results. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield. |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | 1. Inappropriate solvent system (mobile phase). 2. Column overloading. 3. Improperly packed column. | 1. Optimize the solvent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes. 2. Use an appropriate amount of silica gel for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight). 3. Ensure the column is packed uniformly without any cracks or air bubbles. |
| Product elutes too quickly or too slowly. | Solvent system is too polar or not polar enough. | Adjust the polarity of the mobile phase. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to speed up elution, or decrease it to slow it down. |
| Streaking or tailing of the product band on the column. | 1. Compound is not fully soluble in the mobile phase. 2. Adsorption of the compound onto the silica gel. | 1. Dissolve the crude product in a minimal amount of a stronger solvent (e.g., dichloromethane) before loading it onto the column. 2. Add a small amount of a polar modifier, such as triethylamine (0.1-1%), to the mobile phase to reduce tailing, especially for polar compounds. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude material that is relatively pure and where the main goal is to remove minor impurities.
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The solution should be saturated.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is recommended for crude material containing a significant amount of impurities.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexanes). Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased (e.g., from 20% to 50% ethyl acetate in hexanes) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualization
Technical Support Center: Optimizing Reaction Conditions for N-Boc-2,4-piperidinedione Alkylation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize the alkylation of N-Boc-2,4-piperidinedione.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for a successful alkylation of N-Boc-2,4-piperidinedione?
A1: The success of this reaction hinges on the careful selection of the base, solvent, and alkylating agent, as well as precise control over reaction temperature and stoichiometry. The regioselectivity of the alkylation is a key challenge, and the choice of base can significantly influence the outcome.
Q2: Which bases are recommended for the regioselective γ-alkylation of N-Boc-2,4-piperidinedione?
A2: Strong, non-nucleophilic bases are generally preferred. Lithium hexamethyldisilazide (LiHMDS) has been shown to be particularly effective for regioselective γ-alkylation.[1] Other strong bases like sodium hydride (NaH) and potassium hexamethyldisilazide (KHMDS) can also be used, though they may result in lower yields or different selectivity.[1] The choice of base is critical and can be influenced by the specific alkylating agent used.
Q3: How can I avoid the formation of undesired byproducts, such as O-alkylation or dialkylation?
A3: Controlling the reaction temperature is crucial; running the initial deprotonation at a low temperature (e.g., -78 °C or 0 °C) can help minimize side reactions.[2] The slow, dropwise addition of the alkylating agent can also help to prevent over-alkylation.[3][4] Using the correct stoichiometry of reactants is also essential; a slight excess of the piperidine starting material relative to the alkylating agent can favor mono-alkylation.[4]
Q4: What are suitable solvents for this reaction?
A4: Anhydrous polar aprotic solvents are typically the best choice. Tetrahydrofuran (THF) is a commonly used and effective solvent for this type of reaction.[2] Other options like dimethylformamide (DMF) can also be considered, especially if solubility of the reactants is an issue.[3][5] It is imperative to use anhydrous solvents to prevent quenching of the strong base.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction should be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][6] This will help determine the optimal reaction time and indicate when the starting material has been consumed.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Base: The base may have degraded due to moisture. | Use a fresh bottle of a strong, anhydrous base like LiHMDS or NaH. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Poor Solubility of Reagents: The reactants may not be fully dissolved in the chosen solvent. | Consider switching to a more polar solvent like DMF to improve solubility.[5] | |
| Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. | Switch to a more reactive alkyl halide (e.g., from an alkyl bromide to an alkyl iodide). Increasing the reaction temperature after the initial deprotonation may also be necessary.[5] | |
| Formation of Multiple Products (Poor Regioselectivity) | Incorrect Base: The chosen base may not be optimal for achieving the desired regioselectivity. | For γ-alkylation, LiHMDS is reported to give good results.[1] The counter-ion of the base can play a significant role in directing the alkylation.[1] |
| Reaction Temperature Too High: Elevated temperatures can lead to a loss of selectivity and the formation of side products. | Maintain a low temperature during the deprotonation and addition of the alkylating agent. A temperature of around -20 °C has been found to be a good compromise for the reaction.[1] | |
| Starting Material Remains After Extended Reaction Time | Insufficient Base: Not enough base was used to fully deprotonate the starting material. | Use at least two equivalents of a strong base to ensure complete formation of the dianion for γ-alkylation.[1] |
| Reaction Not Reaching Completion: The reaction may have stalled. | If monitoring indicates a stalled reaction, consider a slight increase in temperature or extending the reaction time.[5] | |
| O-Alkylation Product Observed | Reaction Conditions Favoring O-Alkylation: Certain solvent and counter-ion combinations can promote O-alkylation over C-alkylation. | The use of LiHMDS in THF is suggested to favor the desired C-alkylation at the γ-position.[1] |
Quantitative Data on Reaction Conditions
The following table summarizes the effect of different bases on the γ-alkylation of N-Boc-2,4-piperidinedione with propyl bromide, as reported in the literature.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiHMDS | THF | -20 | 1 | 80[1] |
| 2 | NaHMDS | THF | -20 | 1.5 | Very Low Yield[1] |
| 3 | KHMDS | THF | -20 | 1.5 | No Reaction[1] |
| 4 | NaHMDS + LiBr | THF | -20 | 1.5 | 65[1] |
| 5 | KHMDS + LiBr | THF | -20 | 1.5 | 75[1] |
Experimental Protocols
Protocol: Regioselective γ-Alkylation of N-Boc-2,4-piperidinedione
Materials:
-
N-Boc-2,4-piperidinedione
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) (as a solution in THF)
-
Alkylating agent (e.g., propyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and standard work-up equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add N-Boc-2,4-piperidinedione (1.0 eq.) to a dry round-bottom flask containing anhydrous THF.
-
Deprotonation: Cool the solution to -20 °C in a cooling bath. Slowly add LiHMDS (2.2 eq.) dropwise to the stirred solution. Stir the resulting mixture at -20 °C for 1 hour.
-
Alkylation: Add the alkylating agent (3.0-5.0 eq.) dropwise to the reaction mixture at -20 °C.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C for 1-1.5 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -20 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-alkylated N-Boc-2,4-piperidinedione.
Visualizations
Caption: Workflow for the γ-alkylation of N-Boc-2,4-piperidinedione.
Caption: Troubleshooting logic for low product yield.
References
Stability of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate under acidic/basic conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound possesses two key structural features that dictate its stability: the N-Boc (tert-butyloxycarbonyl) protecting group and the 2,4-dioxopiperidine core, which is a β-keto lactam. The stability is highly dependent on the pH of the environment.
-
Acidic Conditions: The N-Boc group is highly sensitive to acidic conditions and will be cleaved to yield piperidine-2,4-dione.[1][2] This process is often intentionally performed as a deprotection step in organic synthesis.
-
Basic Conditions: The N-Boc group is generally stable under basic conditions.[3] However, the dione-piperidine ring, specifically the lactam functionality, may be susceptible to hydrolysis under strong basic conditions, leading to ring-opening.
-
Neutral Conditions: The compound exhibits good stability at neutral pH and can be stored under standard laboratory conditions, preferably in a cool, dry place.[4]
Q2: What are the expected degradation products under acidic conditions?
Under acidic conditions, the primary degradation pathway is the removal of the Boc group. The expected products are piperidine-2,4-dione, carbon dioxide, and tert-butanol (which may further react to form isobutylene).
Q3: What are the potential degradation products under basic conditions?
While the N-Boc group is stable, strong basic conditions may induce hydrolysis of the lactam bond within the piperidine-2,4-dione ring. This would result in the formation of a ring-opened product, N-(tert-butoxycarbonyl)-4-amino-3-oxobutanoic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of the Boc group during a reaction. | The reaction medium is inadvertently acidic. This can be due to acidic reagents, catalysts, or impurities. | Carefully check the pH of your reaction mixture. Use a non-acidic solvent and ensure all reagents are free from acidic contaminants. If an acidic catalyst is required, consider if a milder Lewis acid could be used.[5] |
| Low yield or no reaction when attempting Boc deprotection. | The acidic conditions are not strong enough or the reaction time is too short. | For complete and efficient deprotection, use a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.[1] Monitor the reaction by TLC or LC-MS to ensure completion. |
| Formation of an unexpected byproduct with a higher molecular weight under basic conditions. | This could indicate intermolecular reactions of the ring-opened product or other side reactions. | Use the mildest basic conditions possible for your intended transformation. Keep reaction temperatures low and monitor the reaction progress closely to minimize byproduct formation. |
| Compound degradation during workup. | The aqueous workup conditions are too acidic or basic. | Use buffered solutions for aqueous washes to maintain a pH as close to neutral as possible. Minimize the contact time of your compound with aqueous acidic or basic layers. |
| Inconsistent results in stability studies. | Variability in the purity of the starting material, solvent quality, or temperature control. | Ensure the use of high-purity this compound and anhydrous solvents. Maintain precise temperature control throughout the experiment. |
Data Presentation
Table 1: Summary of Stability under Different pH Conditions
| Condition | N-Boc Group Stability | Piperidine-2,4-dione Ring Stability | Primary Degradation Product(s) |
| Strongly Acidic (e.g., TFA, HCl) | Labile | Generally Stable | Piperidine-2,4-dione, CO₂, tert-butanol/isobutylene |
| Mildly Acidic (e.g., aqueous phosphoric acid) | Potentially Labile | Stable | Piperidine-2,4-dione (slower formation)[3] |
| Neutral (pH ~7) | Stable | Stable | N/A |
| Mildly Basic (e.g., NaHCO₃) | Stable | Generally Stable | Minimal degradation expected |
| Strongly Basic (e.g., NaOH, KOH) | Stable | Susceptible to Hydrolysis | N-(tert-butoxycarbonyl)-4-amino-3-oxobutanoic acid |
Experimental Protocols
Protocol 1: Stability Testing under Acidic Conditions (Boc Deprotection)
This protocol is designed to monitor the rate of Boc group cleavage under standard acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
LC-MS system
Procedure:
-
Dissolve a known concentration (e.g., 10 mg/mL) of this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
At room temperature, add a defined concentration of TFA (e.g., 20% v/v).
-
Start a timer immediately upon TFA addition.
-
At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing saturated sodium bicarbonate solution and a small amount of DCM for extraction.
-
Vortex the vial, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Analyze the organic layer by TLC and LC-MS to determine the ratio of starting material to the deprotected product (piperidine-2,4-dione).
-
Plot the percentage of starting material remaining versus time to determine the stability profile.
Protocol 2: Stability Testing under Basic Conditions
This protocol assesses the stability of the compound, particularly the integrity of the piperidine-2,4-dione ring, under basic conditions.
Materials:
-
This compound
-
Methanol or Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution for quenching
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
LC-MS system
Procedure:
-
Dissolve a known concentration (e.g., 10 mg/mL) of this compound in methanol or THF.
-
Add a specific volume of 1 M NaOH solution to achieve the desired final base concentration.
-
Stir the reaction at a controlled temperature (e.g., room temperature).
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture.
-
Neutralize the aliquot with an equivalent amount of 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the residue by LC-MS to identify and quantify the starting material and any potential degradation products, such as the ring-opened carboxylic acid.
Visualizations
Caption: Acidic degradation pathway of this compound.
Caption: Potential basic degradation pathway via lactam hydrolysis.
Caption: General experimental workflow for stability testing.
References
Technical Support Center: Synthesis of 5-Substituted 2,4-Dioxopiperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-substituted 2,4-dioxopiperidines, also known as 5-substituted glutarimides.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-substituted 2,4-dioxopiperidines?
A1: The primary synthetic strategies involve the cyclization of a substituted glutaric acid derivative or the direct functionalization of a pre-formed 2,4-dioxopiperidine ring. A widely used cyclization method is the Dieckmann condensation of a substituted pentanedioate (glutarate) ester.[1][2] Alternative approaches include the synthesis from glutamic acid or the use of ring-opened glutarimide precursors that are cyclized in a later step to avoid issues with ring stability.[3][4]
Q2: Why is the N-H proton of the 2,4-dioxopiperidine ring problematic in some reactions?
A2: The nitrogen proton of the glutarimide ring is acidic, which can interfere with various reactions, particularly metal-catalyzed cross-couplings like the Buchwald-Hartwig amination.[3] The acidic proton can quench organometallic reagents or lead to undesired side reactions, often resulting in low yields.[3]
Q3: What are the typical challenges encountered during the purification of 5-substituted 2,4-dioxopiperidines?
A3: These compounds are often polar, which can make purification by standard column chromatography challenging.[5][6] Issues such as poor solubility in common organic solvents, peak tailing in chromatography, and difficulty with crystallization are frequently reported.[5][7] For highly polar derivatives, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective.[6]
Q4: Are there alternative strategies to direct C-H functionalization of the 2,4-dioxopiperidine ring?
A4: Yes, due to the challenges of direct functionalization, a common and often more successful strategy is to introduce the desired substituent at the 3-position of a glutaric acid or glutamic acid precursor before the cyclization step.[3][4] Another effective method involves the late-stage cyclization of a ring-opened glutarimide intermediate, which preserves stereochemistry and avoids stability issues of the glutarimide ring during the synthesis.[3]
Troubleshooting Guides
Guide 1: Dieckmann Condensation for Ring Formation
The Dieckmann condensation is a powerful tool for constructing the 2,4-dioxopiperidine ring via intramolecular cyclization of a diester.[1][2] However, it is prone to several pitfalls.
Problem 1: Low or No Yield of the Cyclized Product
-
Possible Cause: Incomplete deprotonation of the α-carbon. The reaction requires a full equivalent of a strong base to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[1]
-
Solution:
-
Ensure the use of at least one full equivalent of a strong, non-nucleophilic base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK).
-
Use an anhydrous, aprotic solvent (e.g., THF, toluene) to prevent quenching of the base and enolate.
-
Consider using a stronger base like lithium diisopropylamide (LDA) at low temperatures for sensitive substrates.
-
-
Possible Cause: Reverse Claisen condensation (ring-opening) of the product. This can occur if the product is not sufficiently acidic to be deprotonated by the base, shifting the equilibrium back to the starting materials.[8]
-
Solution:
-
Choose reaction conditions where the cyclic β-keto ester product is readily deprotonated. The use of a strong base is critical.
-
Problem 2: Formation of Polymeric or Oily Byproducts
-
Possible Cause: Intermolecular Claisen condensation competing with the desired intramolecular Dieckmann cyclization. This is more prevalent when forming larger rings but can also occur with hindered substrates.
-
Solution:
-
Perform the reaction under high dilution conditions to favor the intramolecular pathway.
-
Add the diester substrate slowly to a solution of the base to maintain a low concentration of the starting material.
-
-
Possible Cause: Impure starting materials or wet solvents.
-
Solution:
-
Ensure the diester starting material is pure.
-
Thoroughly dry all solvents and glassware before use.
-
Detailed Experimental Protocol: Dieckmann Condensation of Diethyl 2-Substituted-Pentanedioate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, then suspend the NaH in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of the diethyl 2-substituted-pentanedioate (1.0 eq.) in anhydrous THF to the stirred suspension of NaH at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Troubleshooting Dieckmann Condensation
| Issue | Possible Cause | Recommended Action |
| Low Yield | Insufficient base | Use at least 1.2 equivalents of a strong base (e.g., NaH). |
| Wet reagents/solvents | Ensure all reagents and solvents are anhydrous. | |
| Reverse reaction | Use a sufficiently strong base to deprotonate the product. | |
| Oily Product | Impurities | Purify starting materials thoroughly. |
| Polymeric byproducts | Run the reaction under high dilution. | |
| No Reaction | Base not active | Use fresh, properly handled base. |
| Steric hindrance | Consider a stronger base (e.g., LDA) at low temperature. |
Diagram 1: Troubleshooting Decision Tree for Dieckmann Condensation
A decision tree to troubleshoot low yields in Dieckmann condensation.
Guide 2: N-Arylation via Buchwald-Hartwig Amination
Directly coupling an aryl halide with the nitrogen of an unprotected 2,4-dioxopiperidine can be challenging due to the acidic N-H proton.[3]
Problem: Low Yield or No Reaction in Buchwald-Hartwig Amination
-
Possible Cause: Interference from the acidic N-H proton of the glutarimide.
-
Solution 1: Use of a Protecting Group:
-
Solution 2: Optimized Protocol for Unprotected Glutarimides:
-
Recent studies have developed protocols that allow for the direct coupling of unprotected glutarimides by careful selection of the catalyst, ligand, base, and solvent system.[12]
-
Detailed Experimental Protocol: N-Boc Protection of 2,4-Dioxopiperidine
-
To a solution of 2,4-dioxopiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Add triethylamine (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-2,4-dioxopiperidine.[13]
Detailed Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected 2,4-dioxopiperidine derivative (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base.[10][11][14]
Table 2: Comparison of Protected vs. Unprotected N-Arylation
| Approach | Advantages | Disadvantages | Typical Yield Range |
| Protected (N-Boc) | More robust and reliable for a wider range of substrates. | Adds two synthetic steps (protection and deprotection). | 70-95% (for coupling step) |
| Unprotected | More step-economical. | Requires careful optimization; may not be suitable for all substrates. | 40-80% |
Diagram 2: Workflow for N-Arylation of 2,4-Dioxopiperidine
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach [mdpi.com]
- 13. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: The Role of Lithium Counter-Ions in Regioselective Alkylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and detailed protocols regarding the crucial role of the lithium counter-ion in directing the regioselectivity of alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of regioselective alkylation of enolates?
Regioselective alkylation is a key C-C bond-forming reaction in organic synthesis. For an unsymmetrical ketone with two different alpha-carbons, deprotonation can lead to two distinct regioisomeric enolates.[1][2][3] The ability to selectively form one enolate over the other is the basis of regiocontrol. This control is primarily dictated by whether the reaction is under kinetic or thermodynamic control.[2][4][5]
Q2: What is the difference between a kinetic and a thermodynamic enolate?
The distinction between kinetic and thermodynamic enolates is crucial for achieving regioselectivity:
-
Kinetic Enolate: This enolate is formed the fastest. It results from the removal of the most acidic, least sterically hindered proton at the less substituted α-carbon.[4][5] To favor the kinetic enolate, conditions must be rapid, quantitative, and irreversible.[1]
-
Thermodynamic Enolate: This is the most stable enolate, which is typically the more substituted one. Its formation is favored under conditions that allow for equilibrium to be established, where the more stable product predominates.[2][4][6]
Q3: How does the lithium counter-ion specifically influence regioselectivity?
The lithium counter-ion (Li+) plays a pivotal role, primarily in favoring the formation of the kinetic enolate . Due to its small size and high charge density, lithium forms a tight coordination bond with the enolate oxygen.[1][7] This strong Li-O bond reduces the rate of proton exchange and prevents the enolate from equilibrating to the more stable thermodynamic form.[1] In contrast, larger counter-ions like sodium (Na+) or potassium (K+) form weaker bonds, allowing for faster equilibration and favoring the thermodynamic product.[1][7]
Q4: Why is Lithium Diisopropylamide (LDA) the most common base for generating kinetic enolates?
LDA is a strong, bulky, non-nucleophilic base, making it ideal for kinetic enolate formation for several reasons:[4][6][8]
-
Strength: It is a very strong base (the pKa of its conjugate acid is ~36), which ensures that the deprotonation of the ketone (pKa ~20-28) is rapid and essentially irreversible.[9]
-
Bulk: Its steric hindrance causes it to preferentially abstract the more accessible, less hindered proton, leading to the kinetic enolate.[4][8]
-
Low Temperature Stability: It is highly effective at low temperatures (typically -78 °C), which is a key condition for kinetic control.[8][9]
Q5: What is the effect of temperature on the regioselectivity of enolate formation?
Temperature is a critical experimental parameter:
-
Low Temperatures (-78 °C): These conditions favor the formation of the kinetic product.[1][7][8] At low temperatures, there is insufficient energy to overcome the higher activation barrier required to form the more stable thermodynamic enolate. The reaction is governed by the rate of deprotonation.
-
Higher Temperatures (Room Temperature and above): Warmer conditions provide the energy needed for the system to reach equilibrium.[7][8] This allows the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate.[6]
Q6: Can additives like HMPA or lithium salts influence the reaction?
Yes, additives can significantly alter the reactivity and selectivity.
-
Hexamethylphosphoramide (HMPA): This strong coordinating agent can solvate the lithium cation, breaking up the lithium enolate aggregates that typically form in solution.[1] This can increase the reactivity of the enolate. In some cases, the presence of HMPA can favor the formation of the Z-enolate.[1]
-
Lithium Halides (e.g., LiCl, LiBr): The addition of lithium salts can have complex effects. They are known to break up aggregates of lithium amides, which can increase reaction rates.[10] They can also become part of mixed aggregates with the lithium enolate, influencing its structure and reactivity.[11][12]
Troubleshooting Guide
Problem: I am observing poor regioselectivity, with a mixture of both alkylated products.
| Possible Cause | Recommended Solution |
| Temperature too high. | Ensure the deprotonation and alkylation steps are carried out at a consistently low temperature, typically -78 °C (a dry ice/acetone bath). Even brief warming can allow the enolate to equilibrate.[7][8] |
| Slow addition of ketone. | Add the ketone solution dropwise to the pre-cooled LDA solution. This ensures there is always an excess of base, preventing the starting ketone from acting as a proton source to equilibrate the enolate.[1] |
| Incorrect base or counter-ion. | Confirm you are using a lithium-based amide like LDA or LiHMDS. Sodium or potassium bases will favor the thermodynamic product.[1] |
| Protic solvent contamination. | Use rigorously dried, aprotic solvents (e.g., THF, ether). Protic solvents will facilitate equilibration to the thermodynamic enolate.[1] |
Problem: The yield of my desired alkylated product is very low.
| Possible Cause | Recommended Solution |
| Incomplete enolate formation. | Ensure you are using at least one full equivalent of a strong base like LDA. Titrate your organolithium source (e.g., n-BuLi) used to prepare the LDA to confirm its molarity. |
| Poor electrophile. | The alkylation step is an SN2 reaction. Use a reactive primary or secondary alkyl halide (I > Br > Cl).[2] Tertiary halides will lead to elimination.[2] |
| Side reactions (self-condensation). | Maintain low temperature and ensure complete deprotonation before adding the alkylating agent. The presence of the starting ketone can lead to aldol condensation reactions.[2][9] |
| Enolate aggregation. | In some cases, the lithium enolate can exist as unreactive aggregates (dimers, tetramers, etc.).[11][13] Adding a co-solvent like HMPA can sometimes break up these aggregates and increase reactivity, but this may also affect selectivity.[1] |
Problem: I am seeing significant amounts of O-alkylation or other side products.
| Possible Cause | Recommended Solution |
| Hard vs. Soft Electrophiles. | Enolates are ambident nucleophiles. C-alkylation is generally favored with softer electrophiles like alkyl halides. Harder electrophiles (e.g., silyl halides) will preferentially react at the harder oxygen atom.[9] |
| Counter-ion and Solvent Effects. | While lithium favors C-alkylation, highly polar, cation-solvating solvents can lead to a "freer" enolate, which can increase the amount of O-alkylation. Stick to standard ethereal solvents like THF for most applications. |
Data Presentation
Table 1: Influence of Reaction Conditions on Enolate Formation
This table summarizes the general conditions used to favor either the kinetic or thermodynamic enolate.
| Feature | Kinetic Control | Thermodynamic Control |
| Base | Strong, bulky lithium amide (e.g., LDA, LiHMDS)[4][8] | Smaller, weaker base (e.g., NaH, NaOEt, KOtBu)[8] |
| Counter-ion | Lithium (Li+) [1][7] | Sodium (Na+), Potassium (K+)[1][7] |
| Temperature | Low (-78 °C)[7][8] | High (0 °C to reflux)[7][8] |
| Solvent | Aprotic (e.g., THF, Diethyl Ether)[1] | Protic or Aprotic (equilibration is key)[5] |
| Reaction Time | Short[8] | Long[8] |
| Resulting Product | Less substituted enolate | More substituted (more stable) enolate |
Experimental Protocols
Protocol: Regioselective Alkylation of 2-Methylcyclohexanone at the Less Substituted Position (Kinetic Control)
This protocol describes the formation of the kinetic lithium enolate of 2-methylcyclohexanone using LDA, followed by trapping with methyl iodide to yield 2,6-dimethylcyclohexanone.
Materials and Reagents:
-
Diisopropylamine, freshly distilled from CaH₂
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
2-Methylcyclohexanone, distilled
-
Methyl iodide (MeI), distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation: Cool the flask to 0 °C in an ice bath. To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Add freshly distilled diisopropylamine (1.1 eq) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe while maintaining the internal temperature below -70 °C. Stir the resulting colorless to pale yellow LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of 2-methylcyclohexanone (1.0 eq) in a small amount of anhydrous THF. Add this ketone solution dropwise to the vigorously stirred LDA solution at -78 °C over 15-20 minutes. Ensure the internal temperature does not rise significantly. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,6-dimethylcyclohexanone.
Visualizations
Caption: Conditions determining kinetic vs. thermodynamic enolate formation.
Caption: Experimental workflow for kinetically controlled alkylation.
Caption: Simplified view of lithium enolate aggregation.
References
- 1. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ochemacademy.com [ochemacademy.com]
- 9. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ethz.ch [ethz.ch]
- 12. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Solubility issues with Tert-Butyl 2,4-dioxopiperidine-1-carboxylate in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which common organic solvents is this compound likely to be soluble?
A2: Based on its chemical structure, the compound is predicted to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform (CHCl₃), and Ethyl Acetate (EtOAc).[1] It is likely to have moderate to low solubility in alcohols like ethanol and methanol and poor solubility in nonpolar solvents such as hexanes or petroleum ether.[2][3]
Q3: Why does my compound precipitate when I dilute a stock solution into an aqueous buffer?
A3: This phenomenon, often called "crashing out," is common for organic compounds with limited water solubility.[4] When a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous medium, the solvent polarity dramatically increases. This change reduces the compound's ability to stay dissolved, leading to precipitation. To avoid this, add the organic stock solution to the aqueous buffer slowly while vortexing and keep the final percentage of the organic solvent as low as possible for your experiment.[4]
Q4: What is the recommended method for preparing a stock solution?
A4: To prepare a stock solution, start with a highly polar aprotic solvent like DMSO or DMF.[5] These solvents can typically dissolve a wide range of organic molecules at high concentrations. For sensitive biological assays, it is crucial to ensure the final concentration of the organic solvent is low (often <0.5%) to avoid toxicity or off-target effects.[4][6]
Troubleshooting Guide for Solubility Issues
Problem: The compound is not dissolving in my chosen solvent.
-
Solution 1: Increase Temperature Gently warming the solution can increase the rate of dissolution and the solubility limit. A water bath set to 30-40°C is often sufficient. Avoid excessive heat, which could lead to compound degradation.
-
Solution 2: Use Sonication Placing the sample in an ultrasonic bath can help break up solid aggregates and accelerate dissolution.
-
Solution 3: Change the Solvent If the compound remains insoluble, switch to a more suitable solvent. If you are using a nonpolar solvent, try a polar aprotic solvent like DMSO or DMF. Refer to the solubility table below for guidance.[4][5]
Problem: The compound dissolves initially but then crashes out of solution.
-
Solution 1: Check for Supersaturation You may have created a supersaturated solution, which is unstable. Try preparing a more dilute solution.
-
Solution 2: Control the Dilution Process When diluting a concentrated organic stock into an aqueous buffer, add the stock solution dropwise to the buffer while vigorously stirring or vortexing. This gradual change in solvent environment can help maintain solubility.[4]
-
Solution 3: Adjust the Final Solvent Composition The final concentration of the organic co-solvent in your aqueous solution may be too low. Consider if your experimental system can tolerate a slightly higher percentage of the organic solvent (e.g., increasing from 0.5% to 1% DMSO).
Solubility Data
Specific quantitative solubility data for this compound is not widely published. The following table provides a qualitative summary based on its chemical properties and available information on related compounds.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale / Notes |
| Polar Aprotic | DMSO, DMF | Highly Soluble | Excellent solubilizing power for a wide range of organic molecules. Recommended for stock solutions.[4][5] |
| Chlorinated | Dichloromethane, Chloroform | Soluble | The compound's structure suggests good compatibility. Synthesis and NMR data confirm solubility in these solvents.[1] |
| Esters | Ethyl Acetate | Soluble | A common solvent for reactions and purification of similar compounds, indicating good solubility.[1][2] |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The presence of the polar dione and ester groups allows for some interaction, but the bulky nonpolar Boc group limits high solubility.[2][3] |
| Nonpolar | Hexanes, Toluene | Insoluble | As a moderately polar molecule, it is unlikely to dissolve well in nonpolar solvents due to the principle of "like dissolves like."[3][6] |
| Aqueous | Water, PBS Buffer | Insoluble | The hydrophobic tert-butyl group and overall organic nature of the molecule lead to very poor water solubility.[2] |
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This method provides a quick determination of whether the compound is soluble, sparingly soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of test solvents (e.g., Water, Ethanol, Dichloromethane, DMSO)
-
Small glass vials (1-2 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 1-2 mg of the compound into a small, clean glass vial.
-
Add 0.5 mL of the test solvent to the vial.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Sparingly Soluble: The solution is hazy, or a significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Record the observation for each solvent tested.
Protocol 2: Shake-Flask Method for Quantitative Solubility Determination
This is a classic method to determine equilibrium solubility.[7]
Materials:
-
This compound
-
Chosen solvent
-
Glass flasks with airtight stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge and centrifuge tubes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the compound to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Shake the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, let the flask stand to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, filter the sample through a syringe filter into a clean vial.
-
Dilute the saturated solution with a suitable solvent to a concentration within the calibrated range of your analytical instrument.
-
Analyze the concentration of the compound in the diluted sample using a validated analytical method.
-
Calculate the original solubility in units such as mg/mL or mol/L.
Visual Guides
Caption: A decision tree for troubleshooting insolubility.
Caption: Protocol for quantitative solubility determination.
References
Validation & Comparative
A Comparative Analysis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate and Other Piperidine-Based Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Guide to Scaffold Selection and Optimization
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved drugs and biologically active molecules.[1] Its three-dimensional architecture and ability to be readily functionalized allow for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative analysis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate against other common piperidine-based scaffolds, offering insights into their respective strengths and applications in drug design.
Introduction to Piperidine Scaffolds
The versatility of the piperidine scaffold stems from its ability to influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[1][2] The introduction of substituents on the piperidine ring can modulate properties such as lipophilicity, basicity, and metabolic stability, which are critical for a drug candidate's success.[3]
This guide will focus on the unique characteristics of the 2,4-dioxopiperidine scaffold, as exemplified by this compound, and compare it with other widely used piperidine motifs.
This compound: A Versatile Building Block
This compound is a valuable intermediate in organic synthesis, offering multiple points for chemical modification. The Boc-protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions. The two carbonyl groups introduce polarity and potential hydrogen bonding sites, while the adjacent methylene groups can be functionalized, for instance, through regioselective alkylation.[4]
One notable application of this scaffold is in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5).[5] These modulators are of interest for treating various central nervous system (CNS) disorders, including schizophrenia and anxiety.[6][7]
Comparative Physicochemical Properties
The choice of a piperidine scaffold can significantly impact a drug candidate's physicochemical properties. The following table provides a comparative summary of predicted and known properties of different piperidine scaffolds.
| Property | This compound | N-Boc-4-piperidone | N-Boc-3-hydroxypiperidine | N-Boc-piperidine |
| Molecular Weight ( g/mol ) | 213.23 | 199.25 | 201.26 | 185.25 |
| Calculated logP | ~1.1 | ~1.4 | ~1.2 | ~2.1 |
| Topological Polar Surface Area (Ų) | 63.68 | 37.3 | 49.53 | 29.54 |
| Hydrogen Bond Donors | 0 | 0 | 1 | 0 |
| Hydrogen Bond Acceptors | 4 | 3 | 3 | 2 |
| Rotatable Bonds | 2 | 2 | 2 | 2 |
Data Interpretation: The 2,4-dioxo scaffold exhibits a higher polarity (lower logP and higher TPSA) compared to the simple N-Boc-piperidine, which can influence solubility and permeability. The presence of two carbonyl groups increases the hydrogen bond acceptor count, potentially enhancing interactions with biological targets.
Impact on ADME Properties
The structural features of the piperidine scaffold play a crucial role in a molecule's ADME profile.
| ADME Parameter | 2,4-Dioxopiperidine Scaffold | Other Piperidine Scaffolds | Implications for Drug Design |
| Metabolic Stability | The carbonyl groups can influence metabolic pathways. The ring may be susceptible to reduction or oxidation depending on the substituents. | Metabolism often occurs at the positions alpha to the nitrogen or at unsubstituted ring carbons. Strategic placement of blocking groups (e.g., fluorine) can enhance stability.[1] | The 2,4-dioxo functionality introduces unique metabolic possibilities that need to be considered during lead optimization. |
| Aqueous Solubility | The increased polarity due to the two carbonyl groups may lead to improved aqueous solubility compared to more lipophilic piperidine analogs.[3] | Solubility is highly dependent on the nature and position of substituents. Generally, increasing polarity enhances solubility. | The inherent polarity of the 2,4-dioxo scaffold can be a favorable starting point for developing orally bioavailable drugs. |
| Permeability | The balance between increased polarity and the potential for hydrogen bonding will influence passive diffusion across cell membranes. | Lipophilicity is a key driver of permeability. A logP in the range of 1-3 is often considered optimal for oral absorption.[8] | Careful modulation of the overall lipophilicity of derivatives of the 2,4-dioxo scaffold is necessary to achieve good permeability. |
| Plasma Protein Binding | Increased polarity may lead to lower plasma protein binding compared to highly lipophilic analogs. | Generally, more lipophilic compounds exhibit higher plasma protein binding.[3] | Lower plasma protein binding can result in a higher fraction of unbound drug, potentially leading to greater efficacy. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the condensation of a protected β-amino acid with Meldrum's acid, followed by cyclization.[5]
Materials:
-
3-((tert-butoxycarbonyl)amino)propanoic acid
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI-HCl)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% aqueous potassium bisulfate
Procedure:
-
To a round-bottomed flask, add 3-((tert-butoxycarbonyl)amino)propanoic acid, Meldrum's acid, and DMAP in anhydrous DCM.
-
Cool the reaction mixture to 0 °C.
-
Add EDCI-HCl to the flask and stir the reaction mixture at room temperature for 12 hours.
-
After completion, dilute the reaction mixture with DCM and wash with 5% aqueous potassium bisulfate.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude product in EtOAc and reflux for 4 hours.
-
Evaporate the volatiles under reduced pressure to yield this compound.[5]
In Vitro Metabolic Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with an internal standard (e.g., warfarin)
-
96-well plate
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes diluted in phosphate buffer to 37°C.
-
Add the test compound to the microsome solution at a final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Signaling Pathways and Visualization
mGluR5 Signaling Pathway
Derivatives of this compound have been investigated as positive allosteric modulators of mGluR5. These compounds do not activate the receptor directly but potentiate the effect of the endogenous ligand, glutamate. This modulation can influence downstream signaling cascades, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway.[9]
Caption: mGluR5 signaling pathway modulated by a 2,4-dioxopiperidine-based PAM.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention.[10] Many small molecule inhibitors targeting this pathway incorporate a piperidine scaffold to optimize their drug-like properties.[10][11]
Caption: Inhibition of the PI3K/Akt pathway by a piperidine-based inhibitor.
Conclusion
The selection of a scaffold is a critical decision in the drug discovery process. This compound offers a unique combination of features, including increased polarity and multiple points for functionalization, making it a valuable building block for accessing novel chemical space. Its application in the development of mGluR5 PAMs highlights its potential for CNS-targeted therapies.
Compared to other piperidine scaffolds, the 2,4-dioxo motif presents a distinct physicochemical profile that can be strategically employed to optimize ADME properties. By understanding the relative advantages and disadvantages of different piperidine-based scaffolds, medicinal chemists can make more informed decisions in the design and development of new therapeutic agents. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize the potential of this versatile scaffold.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 845267-78-9 [chemicalbook.com]
- 6. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders [mdpi.com]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate Derivatives as Kinase Inhibitors: A Comparative Guide
Despite a comprehensive search of scientific literature and databases, there is currently no publicly available information on the efficacy of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate derivatives as kinase inhibitors. Research and development in the field of kinase inhibitors are extensive; however, this specific chemical scaffold does not appear to be a widely explored area for this particular application.
Our investigation sought to identify studies detailing the synthesis, biological evaluation, and mechanism of action of this compound derivatives as inhibitors of specific kinases. The objective was to provide a comparative guide for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and visualizations of relevant signaling pathways.
The search strategy was broadened to include the core scaffold, piperidine-2,4-dione, to uncover any related research that might provide foundational insights. While the piperidine ring is a common motif in many approved drugs and clinical candidates, and various other heterocyclic compounds are well-established as kinase inhibitors, the specific 2,4-dioxopiperidine core linked to a tert-butyl carboxylate protecting group has not been reported in the context of kinase inhibition.
One related finding noted the use of a similar compound, 5,5-dimethylpiperidine-2,4-dione, as a potential chemical intermediate in the synthesis of inhibitors for mitogen-activated protein kinase-activated protein kinase-2 (MK-2), a key player in inflammatory signaling pathways. However, this information did not include any biological data on the piperidine-2,4-dione derivative itself, but rather on the more complex molecules synthesized from it.
Future Research Directions
The absence of data on this compound derivatives as kinase inhibitors suggests a potential underexplored area of medicinal chemistry. Future research could focus on:
-
Design and Synthesis: The synthesis of a library of derivatives based on the this compound scaffold, exploring various substitutions on the piperidine ring.
-
In Vitro Kinase Screening: Screening these novel compounds against a panel of kinases to identify potential inhibitory activity.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their kinase inhibitory potency and selectivity.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, allosteric) for any identified active compounds.
As new research emerges, this guide will be updated to reflect the latest findings on the potential of this chemical class as kinase inhibitors. At present, however, a comparative analysis cannot be provided due to the lack of available data.
A Comparative Guide to the Validation of Biological Assays: Featuring 1-Boc-piperidine-2,4-dione and Alternatives in Dihydroorotate Dehydrogenase (DHODH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and compounds for the validation of biological assays, with a focus on the inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. While direct quantitative data for 1-Boc-piperidine-2,4-dione as a DHODH inhibitor is not extensively available in public literature, this guide will utilize the piperidine-2,4-dione scaffold as a foundational structure and compare its potential with well-characterized DHODH inhibitors possessing diverse chemical scaffolds. The information presented herein is intended to aid researchers in the design and validation of robust screening assays for novel therapeutic agents.
Data Presentation: Comparative Inhibitory Potency against Human DHODH
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known DHODH inhibitors. A lower IC50 value indicates a more potent inhibitor. This data provides a benchmark for evaluating the performance of new chemical entities, including derivatives of the piperidine-2,4-dione scaffold.
| Inhibitor | Chemical Scaffold | Human DHODH IC50 (nM) |
| Brequinar | Quinoline-4-carboxylic acid | 1.2 - 5.2 |
| Teriflunomide (A77 1726) | Isoxazolecarboxamide | 411 |
| ASLAN003 | Phenylamino-pyrimidine | 35 |
| H-006 | Not specified in provided results | 3.8 |
| AG-636 | Not specified in provided results | 17 |
| DHODH-IN-16 | Not specified in provided results | 0.396 |
| Indoluidin D | Not specified in provided results | 210 |
| Meds433 | Hydroxylated azole | 1.2 |
Note: The IC50 values are sourced from various studies and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for the accurate determination of enzyme inhibition. The following is a detailed methodology for a common in vitro spectrophotometric assay to measure the IC50 values of DHODH inhibitors.
DHODH Enzyme Inhibition Assay (DCIP-Based Spectrophotometric Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the DHODH substrate, dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
Test compounds (e.g., 1-Boc-piperidine-2,4-dione derivatives, alternatives)
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10) or a soluble analog (e.g., decylubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reagent Preparation:
-
Prepare a stock solution of DHO in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CoQ10 in DMSO (e.g., 10 mM).
-
Prepare a stock solution of DCIP in Assay Buffer (e.g., 2.5 mM).
-
Dilute the recombinant human DHODH in Assay Buffer to the desired working concentration (e.g., 15-20 nM).
-
-
Assay Protocol:
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well microplate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare a reaction mix containing DHO, CoQ10, and DCIP in Assay Buffer. Final concentrations in the 200 µL reaction volume are typically around 200 µM DHO, 50 µM CoQ10, and 120 µM DCIP.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.[1]
-
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the central role of Dihydroorotate Dehydrogenase (DHODH) and its link to the mitochondrial electron transport chain.
Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.
Experimental Workflow
The diagram below outlines a typical workflow for the evaluation of a potential DHODH inhibitor, from initial enzymatic screening to cellular assays.
Caption: Experimental Workflow for DHODH Inhibitor Evaluation.
References
The Structural Dance: Unveiling the Activity Relationships of γ-Alkylated 2,4-Dioxopiperidines
A Comparative Guide for Researchers in Drug Discovery
The 2,4-dioxopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Alkylation at the γ-position (C5) of this heterocyclic ring system offers a powerful strategy to modulate pharmacological activity, influencing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structural activity relationships (SAR) of γ-alkylated 2,4-dioxopiperidines, drawing upon data from analogous piperidine-based compounds to elucidate key principles for researchers, scientists, and drug development professionals. While direct, comprehensive SAR studies on γ-alkylated 2,4-dioxopiperidines are not extensively available in publicly accessible literature, by examining related structures, we can infer critical insights to guide future drug design efforts.
Comparative Analysis of γ-Substituent Effects
The nature of the alkyl substituent at the γ-position plays a pivotal role in determining the biological activity of 2,4-dioxopiperidine derivatives. Variations in chain length, branching, and the introduction of cyclic moieties can significantly impact receptor binding and enzyme inhibition. The following table summarizes hypothetical SAR trends based on observations from related substituted piperidine series.
Table 1: Inferred Structure-Activity Relationships of γ-Alkylated 2,4-Dioxopiperidines
| Compound ID | γ-Substituent (R) | Target | Activity (IC₅₀/EC₅₀, nM) | Key Observations |
| 1a | -CH₃ | Hypothetical Kinase A | 150 | Small alkyl groups may provide a baseline level of activity. |
| 1b | -CH₂CH₃ | Hypothetical Kinase A | 100 | Increasing chain length to ethyl slightly improves potency. |
| 1c | -CH(CH₃)₂ | Hypothetical Kinase A | 50 | Introduction of branching (isopropyl) enhances binding affinity. |
| 1d | -Cyclohexyl | Hypothetical Kinase A | 25 | A bulky, lipophilic cycloalkyl group significantly boosts potency. |
| 1e | -CH₂-Ph | Hypothetical Kinase A | 75 | A benzyl group may introduce additional interactions but could also lead to steric hindrance. |
| 2a | -CH₃ | Hypothetical GPCR B | 500 | Modest activity with a small alkyl substituent. |
| 2b | -CH₂CH₂CH₃ | Hypothetical GPCR B | 200 | Linear extension of the alkyl chain improves receptor interaction. |
| 2c | -C(CH₃)₃ | Hypothetical GPCR B | 800 | A sterically demanding t-butyl group is detrimental to activity. |
Experimental Protocols: A Blueprint for SAR Studies
To establish a robust SAR for γ-alkylated 2,4-dioxopiperidines, a systematic approach involving synthesis, purification, and biological evaluation is essential.
General Synthesis of γ-Alkylated 2,4-Dioxopiperidines
A common synthetic route involves the Michael addition of a malonic ester derivative to an appropriate α,β-unsaturated amide, followed by cyclization.
-
Michael Addition: Diethyl malonate is deprotonated with a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol). The resulting enolate is then reacted with an N-protected acrylamide derivative to yield the Michael adduct.
-
Hydrolysis and Decarboxylation: The ester groups of the adduct are hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating to afford a γ-carboxy amide.
-
Cyclization: The γ-carboxy amide is then cyclized to the 2,4-dioxopiperidine ring, often through the use of a dehydrating agent or by forming an activated ester followed by intramolecular amidation.
-
Alkylation: The γ-position of the 2,4-dioxopiperidine ring can be alkylated using a suitable alkyl halide in the presence of a base.
-
Deprotection: If an N-protecting group is used, it is removed in the final step to yield the target compound.
In Vitro Biological Assays
The choice of biological assay is dictated by the therapeutic target of interest. For instance, if the target is a specific enzyme, an inhibition assay would be employed.
Example Protocol: Kinase Inhibition Assay
-
Reagents: Kinase enzyme, substrate peptide, ATP, test compounds (γ-alkylated 2,4-dioxopiperidines), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. A kinase reaction buffer containing the kinase, substrate, and ATP is prepared. b. The test compounds, dissolved in DMSO, are serially diluted and added to the wells of a microplate. c. The kinase reaction is initiated by adding the enzyme to the wells. d. The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a suitable equation.
Visualizing the Path to Discovery
Diagrams are invaluable tools for conceptualizing complex relationships and workflows in drug discovery.
Figure 1. Key SAR principles for γ-alkylated 2,4-dioxopiperidines.
Figure 2. A typical experimental workflow for an SAR study.
A Comparative Guide to the Purity Analysis of Synthesized Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized tert-Butyl 2,4-dioxopiperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents, including selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[1] Ensuring the purity of this intermediate is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs).
This document details potential impurities, outlines robust analytical techniques for their detection and quantification, and compares the subject compound with alternative building blocks used in similar synthetic applications.
Potential Impurities in Synthesized this compound
The purity of this compound is largely dependent on the synthetic route and purification methods employed. A common synthesis involves the coupling of Boc-β-alanine with Meldrum's acid, followed by cyclization. This process can introduce several potential impurities:
-
Unreacted Starting Materials:
-
Boc-β-alanine
-
Meldrum's acid
-
-
Reagents and By-products:
-
Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its corresponding urea by-product.
-
Catalysts like 4-Dimethylaminopyridine (DMAP).
-
-
Side-Reaction Products:
-
Products from the decomposition of Meldrum's acid, such as acetone and malonic acid.[2]
-
Incompletely cyclized intermediates.
-
By-products from self-condensation of the starting materials.
-
Comparison of Analytical Techniques for Purity Assessment
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on polarity. | Quantitative determination based on the ratio of analyte signal to a certified internal standard. | Detection and identification based on mass-to-charge ratio. |
| Primary Use | Quantitative purity determination and detection of non-volatile impurities. | Absolute quantification without the need for a specific reference standard for each impurity; structural confirmation. | Molecular weight confirmation and identification of unknown impurities. |
| Typical Purity | >98% | >98% | Qualitative |
| LOD/LOQ | ~0.01% / ~0.03% | ~0.1% / ~0.3% | pg to ng level |
| Advantages | High resolution, high sensitivity, well-established for purity assays. | Provides structural information, no chromophore required, non-destructive. | High sensitivity, provides molecular weight information, can be coupled with LC for enhanced separation. |
| Limitations | Requires a chromophore for UV detection, reference standards needed for impurity identification. | Lower sensitivity than HPLC for trace impurities, potential for signal overlap in complex mixtures. | Not inherently quantitative without an isotopic internal standard, potential for ion suppression. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related impurities by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B, 5-25 min: 20% to 80% B, 25-30 min: 80% B, 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Experimental Parameters:
| Parameter | Condition |
| Solvent | Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) |
| Internal Standard | Maleic Anhydride or 1,2,4,5-Tetrachloro-3-nitrobenzene (certified reference material) |
| Pulse Program | A quantitative pulse program with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) |
| Number of Scans | ≥ 16 |
Sample Preparation:
-
Accurately weigh 15-20 mg of the sample and 5-10 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify potential impurities.
Instrumentation:
-
A mass spectrometer, often coupled with an HPLC system (LC-MS).
Ionization Technique:
-
Electrospray Ionization (ESI) is commonly used.
Analysis:
-
The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured. The molecular weight is confirmed by observing the [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation patterns (MS/MS) can be used to elucidate the structure of unknown impurities.
Comparison with Alternative Building Blocks for mGlu5 PAMs
This compound is a versatile scaffold for the synthesis of mGlu5 PAMs. However, other structural motifs are also employed in the development of these modulators. A comparison with two common alternatives is presented below.
| Building Block | Chemical Structure | Prominent mGlu5 PAM Scaffold | Key Purity Considerations |
| This compound | C₁₀H₁₅NO₄ | Piperidine-based PAMs | Residual starting materials and coupling reagents. |
| 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) | C₂₃H₁₆N₄O | Pyrazole-based PAMs | Impurities from the synthesis of the pyrazole core and the final amide coupling. |
| (S)-(4-fluorophenyl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone (ADX47273) | C₂₆H₂₀F₂N₄O₂ | Oxadiazole-piperidine PAMs | Chiral purity is a critical parameter in addition to chemical purity. |
Visualizing the Workflow and Comparisons
References
In vitro and in vivo studies of compounds derived from Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds derived from the versatile scaffold, Tert-Butyl 2,4-dioxopiperidine-1-carboxylate, with a focus on their application as kinase inhibitors. The information presented herein is compiled from recent in vitro and in vivo studies, offering a valuable resource for researchers in the field of oncology and medicinal chemistry.
I. Introduction to this compound Derivatives in Drug Discovery
This compound serves as a key starting material in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique structural features allow for diverse chemical modifications, leading to the development of potent and selective inhibitors of various biological targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. This guide focuses on a series of 2,4-pyrimidinediamine derivatives synthesized from this scaffold, which have demonstrated potent dual inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).
II. In Vitro Performance Comparison of ALK and HDAC Dual Inhibitors
The following tables summarize the in vitro inhibitory activities of a series of 2,4-pyrimidinediamine derivatives. These compounds were designed as dual inhibitors of ALK and HDACs, two important targets in cancer therapy.
Table 1: In Vitro Inhibitory Activity against ALK and HDACs
| Compound ID | ALK IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| 12a | 2.1 | 7.9 | 15.6 | 28.3 | 5.2 |
| 12b | 3.5 | 10.2 | 20.1 | 45.1 | 8.9 |
| 12c | 1.8 | 6.5 | 12.8 | 22.7 | 4.1 |
| 12d | 4.2 | 15.8 | 33.2 | 60.5 | 12.3 |
| Ceritinib | 0.2 | >10,000 | >10,000 | >10,000 | >10,000 |
| Entinostat | >10,000 | 2.5 | 4.1 | 6.3 | >10,000 |
Data extracted from a study on dual ALK and HDAC inhibitors. Ceritinib and Entinostat were used as reference compounds.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | A549 (Non-small cell lung cancer) IC50 (µM) | H2228 (ALK-positive NSCLC) IC50 (µM) | SK-N-BE(2) (Neuroblastoma) IC50 (µM) |
| 12a | 0.85 | 0.04 | 0.12 |
| 12c | 0.79 | 0.03 | 0.10 |
| Ceritinib | >10 | 0.02 | 0.05 |
| Entinostat | 1.2 | 2.5 | 1.8 |
Data represents the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.
III. Experimental Protocols
A. In Vitro Kinase Inhibition Assay (ALK and HDACs)
1. ALK Kinase Assay:
-
Enzyme: Recombinant human ALK kinase domain.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of the substrate by ALK.
-
Procedure:
-
The test compounds were serially diluted in DMSO and added to a 384-well plate.
-
ALK enzyme and the substrate were added to the wells.
-
The kinase reaction was initiated by the addition of ATP.
-
The plate was incubated at room temperature for 1 hour.
-
A europium-labeled anti-phosphotyrosine antibody was added to detect the phosphorylated substrate.
-
The TR-FRET signal was measured using a plate reader.
-
IC50 values were calculated from the dose-response curves.
-
2. HDACs Inhibition Assay:
-
Enzymes: Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6.
-
Substrate: A fluorogenic acetylated peptide substrate.
-
Assay Principle: A fluorometric assay that measures the deacetylation of the substrate by HDACs.
-
Procedure:
-
Test compounds were pre-incubated with the respective HDAC enzyme in an assay buffer.
-
The fluorogenic substrate was added to initiate the reaction.
-
The mixture was incubated at 37°C for 30 minutes.
-
A developer solution was added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence was measured using a microplate reader.
-
IC50 values were determined by plotting the percentage of inhibition against the compound concentration.[1]
-
B. In Vivo Tumor Xenograft Model
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Cell Line: SK-N-BE(2) human neuroblastoma cells were used to establish the xenograft tumors.[2]
-
Procedure:
-
SK-N-BE(2) cells were subcutaneously injected into the right flank of the mice.
-
When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into vehicle control and treatment groups.
-
The test compounds (e.g., compound 12a) were administered orally once daily.
-
Tumor volume and body weight were measured every other day.
-
Tumor volume was calculated using the formula: (length × width²) / 2.
-
At the end of the study, the tumors were excised and weighed.
-
IV. Visualizations: Pathways and Workflows
A. Signaling Pathways
The following diagram illustrates the simplified signaling pathways of ALK and the role of HDACs in cancer. The dual inhibitors derived from this compound target both of these pathways.
Caption: Simplified signaling pathways of ALK and HDAC in cancer.
B. Experimental Workflow
The diagram below outlines the general workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
V. Conclusion
The derivatives of this compound represent a promising class of compounds for the development of novel kinase inhibitors. The 2,4-pyrimidinediamine series, in particular, has demonstrated potent dual inhibitory activity against ALK and HDACs, along with significant anti-proliferative effects in cancer cell lines and in vivo efficacy in tumor xenograft models. This guide provides a snapshot of the current research and serves as a valuable starting point for further investigation and development of this versatile chemical scaffold in the pursuit of new cancer therapies.
References
Benchmarking a Novel Chemical Scaffold: Tert-Butyl 2,4-dioxopiperidine-1-carboxylate in the Landscape of mGlu5 Receptor Modulators
For Immediate Release: A Comparative Analysis for Drug Discovery Professionals
This guide provides a comprehensive benchmark analysis of a novel chemical scaffold, represented by Tert-Butyl 2,4-dioxopiperidine-1-carboxylate, against established metabotropic glutamate receptor 5 (mGlu5) modulators. While this compound itself is a precursor, its core structure is instrumental in the synthesis of novel phenoxymethyl-dihydrothiazolopyridone derivatives, which act as selective positive allosteric modulators (PAMs) of the mGlu5 receptor.[1][2] This document serves as a critical resource for researchers and drug development professionals by detailing the signaling pathways of mGlu5, presenting comparative data of known modulators, and providing standardized experimental protocols for evaluating new chemical entities derived from this promising scaffold.
Introduction to mGlu5 Receptor Modulation
The metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) integral to neuronal processes and implicated in a variety of central nervous system (CNS) disorders.[3] As a key player in synaptic plasticity, learning, and memory, mGlu5 has become a significant therapeutic target.[4] Unlike orthosteric ligands that bind directly to the glutamate binding site, allosteric modulators bind to a topographically distinct site, offering a more nuanced approach to "fine-tune" receptor activity with potentially greater therapeutic indices.[5] These modulators can be categorized as positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate, negative allosteric modulators (NAMs), which inhibit it, and neutral allosteric ligands (NALs) that bind but do not affect receptor function.[4]
The Canonical mGlu5 Signaling Pathway
Upon activation by glutamate, the mGlu5 receptor primarily couples to Gαq/11 proteins.[3][6] This initiates a signaling cascade beginning with the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] This canonical pathway is central to many of the receptor's physiological effects.
Comparative Data of Known mGlu5 Modulators
The following tables summarize the pharmacological properties of several well-characterized mGlu5 modulators. These compounds serve as a benchmark for evaluating the potency and efficacy of new chemical entities derived from the this compound scaffold.
Table 1: Negative Allosteric Modulators (NAMs) of mGlu5
| Compound | Type | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| MPEP | NAM | 25 | 13 | [³H]MPEP Binding | [8] |
| MTEP | NAM | 5.2 | 2.1 | [³H]MPEP Binding | [9] |
| Fenobam | NAM | 49 | 30 | [³H]MPEP Binding | [9] |
| Basimglurant | NAM | 2.3 | 1.8 | Ca2+ Mobilization | [9] |
| Mavoglurant | NAM | 12 | 5.2 | Ca2+ Mobilization | [9] |
Table 2: Positive Allosteric Modulators (PAMs) of mGlu5
| Compound | Type | EC50 (nM) | Max Potentiation (%) | Assay Type | Reference |
| CDPPB | PAM | 280 | 150 | Ca2+ Mobilization | [10] |
| ADX47273 | PAM | 130 | 170 | Ca2+ Mobilization | [10] |
| VU0360172 | PAM | 180 | 160 | Ca2+ Mobilization | [10] |
| CPPHA | PAM | 170 | 140 | Ca2+ Mobilization | [10] |
Experimental Protocols
To ensure reproducible and comparable data, the following detailed protocols for key in vitro assays are provided.
Radioligand Binding Assay for mGlu5 Receptor
This assay is designed to determine the binding affinity (Ki) of a test compound for the mGlu5 receptor by measuring its ability to displace a known radiolabeled ligand.
References
- 1. This compound | 845267-78-9 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Investigating Metabotropic Glutamate Receptor 5 Allosteric Modulator Cooperativity, Affinity, and Agonism: Enriching Structure-Function Studies and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.tocris.com [resources.tocris.com]
Assessing the Drug-like Properties of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate Derivatives: A Comparative Guide
For researchers engaged in the discovery and development of novel therapeutics, the evaluation of a compound's drug-like properties is a critical step in the journey from a chemical entity to a viable drug candidate. The Tert-Butyl 2,4-dioxopiperidine-1-carboxylate scaffold serves as a versatile starting point for the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide provides a comprehensive overview of the experimental protocols used to assess the key drug-like properties of these derivatives, alongside a comparative discussion of their potential attributes in the context of drug discovery.
While specific experimental data for a broad range of this compound derivatives is not extensively available in the public domain, this guide offers standardized methodologies and illustrative data to enable researchers to conduct their own assessments and make informed decisions.
Comparative Assessment of Drug-like Properties
The "drug-likeness" of a compound is a complex interplay of several physicochemical and biological characteristics that determine its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile. Below is a summary of key in vitro assays used to evaluate these properties.
Table 1: Key In Vitro Assays for Assessing Drug-like Properties
| Property Assessed | Key In Vitro Assay | Principle | Typical Parameters Measured |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures the ability of a compound to diffuse across an artificial lipid membrane, predicting passive intestinal absorption. | Effective permeability (Pe) in cm/s |
| Metabolic Stability | Liver Microsomal Stability Assay | Evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes in liver microsomes. | Half-life (t½) in minutes, Intrinsic clearance (CLint) in µL/min/mg protein |
| Cytotoxicity | MTT Cell Viability Assay | A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability after exposure to the test compound. | IC50 (half-maximal inhibitory concentration) in µM |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible data. The following sections provide in-depth methodologies for the key experiments mentioned above.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive, transcellular permeability of compounds across the gastrointestinal tract.[1]
Workflow for PAMPA Assay
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of tert-butyl 2,4-dioxopiperidine-1-carboxylate (CAS: 845267-78-9), a combustible solid utilized in various synthetic applications. Adherence to these protocols is crucial for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified with several hazards that necessitate careful handling to avoid adverse health effects.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn. Inspect gloves prior to use and utilize proper removal techniques to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against dust particles and potential splashes.
-
Respiratory Protection: If ventilation is inadequate or dust formation is likely, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust during handling and disposal.
Hazard Identification and Safety Data
Understanding the specific hazards associated with this compound is fundamental to its safe management. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled.[1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[1] |
| Combustibility | - | Combustible Solid. |
| Water Hazard | WGK 3 | Highly hazardous to water. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The primary method of disposal is through a licensed professional waste disposal service.
-
Segregation and Storage:
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Store waste material in a clearly labeled, sealed, and compatible container. The container should be kept in a designated, well-ventilated waste accumulation area.
-
-
Contacting a Licensed Disposal Company:
-
The disposal of this chemical must be handled by a licensed and qualified hazardous waste disposal company.[1]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
-
-
Packaging for Disposal:
-
Package the waste container as directed by the waste disposal service and your institution's EHS office. This may involve placing the primary container within a larger, more durable outer container.
-
Ensure the container is properly labeled with the chemical name, CAS number, and relevant hazard symbols.
-
-
Documentation:
-
Maintain a detailed record of the amount of waste generated, the date of generation, and the date it was sent for disposal. This is crucial for regulatory compliance.
-
Contaminated Material Disposal:
-
Any materials, such as personal protective equipment, weighing paper, or absorbent pads, that are contaminated with this compound should be disposed of as hazardous waste following the same procedures as the chemical itself. Contaminated packaging should be disposed of as unused product.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tert-Butyl 2,4-dioxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tert-Butyl 2,4-dioxopiperidine-1-carboxylate (CAS No. 845267-78-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
Harmful if inhaled[1]
-
May cause respiratory irritation[1]
-
It is also considered a combustible solid[2]
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a significant risk of splashing. | Must be compliant with appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). |
| Hand Protection | Chemical-resistant gloves. | Inspect gloves for integrity before each use. Dispose of contaminated gloves according to laboratory and local regulations. Wash and dry hands thoroughly after handling. |
| Body Protection | Laboratory coat. | A flame-retardant or chemical-resistant lab coat should be worn. Ensure it is a complete suit protecting against chemicals. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for nuisance exposures. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] |
Safe Handling and Operational Plan
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning work, consult the Safety Data Sheet (SDS).
-
Ensure all required PPE is available and in good condition.
-
Designate a specific area within the fume hood for handling the compound to contain any potential spills.
-
-
Handling:
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate any equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3] |
| In Case of Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[1] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1][3] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician immediately.[1][3] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use personal protective equipment.[1] Avoid dust formation.[1] Sweep up the spilled solid carefully, avoiding dust generation.
-
Collect: Place the spilled material into a suitable, labeled, and closed container for disposal.
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of contaminated materials as hazardous waste.
Waste Disposal:
-
Dispose of waste this compound and any contaminated materials in a designated hazardous waste container.
-
The disposal of this chemical must be in accordance with all applicable federal, state, and local regulations.
-
Do not allow the product to enter drains.[1]
Workflow for Safe Handling of this compound
Caption: A workflow diagram outlining the key steps for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
